Product packaging for 3,4-Diethylhexa-1,5-diene(Cat. No.:CAS No. 51255-67-5)

3,4-Diethylhexa-1,5-diene

Cat. No.: B15472069
CAS No.: 51255-67-5
M. Wt: 138.25 g/mol
InChI Key: SLBUEUWNNTZSNQ-UHFFFAOYSA-N
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Description

3,4-Diethylhexa-1,5-diene is a hydrocarbon compound with the molecular formula C10H18 and a molecular weight of 138.25 g/mol . This symmetrical diene features a central carbon chain with ethyl substituents, presenting opportunities for stereochemical research as both racemic and meso stereoisomers have been characterized . Researchers have identified this compound in analytical studies of natural products, particularly through gas chromatography (GC) analysis, where it displays characteristic retention indices on both non-polar (e.g., HP-1, RI 893-900) and polar (e.g., Supelcowax-10, RI 952) stationary phases . Its structural features make it a candidate for coordination chemistry and catalysis research, following precedents set with analogous diethyl-substituted hexadienes which have been utilized as ligands in organometallic complexes . The compound is provided exclusively for research purposes in chemical synthesis, analytical reference standards, and materials science applications. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B15472069 3,4-Diethylhexa-1,5-diene CAS No. 51255-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51255-67-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

3,4-diethylhexa-1,5-diene

InChI

InChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3

InChI Key

SLBUEUWNNTZSNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)C(CC)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,4-diethylhexa-1,5-diene. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for professionals in research and development.

Compound Identification and Physical Properties

This compound is a non-conjugated diene with the molecular formula C10H18. Its structure consists of a six-carbon chain with vinyl groups at positions 1 and 5, and ethyl substituents at positions 3 and 4. The presence of two chiral centers at the 3 and 4 positions means the compound can exist as stereoisomers, including a meso form and a pair of enantiomers (racemic mixture).[1][2][3][4]

PropertyValueSource(s)
Molecular Formula C10H18[1][2][3][4]
Molecular Weight 138.25 g/mol [1][2][3][5]
IUPAC Name This compound[1][2][3][4]
CAS Number 51255-67-5[5]
Synonyms 3,4-diethyl-1,5-hexadiene, 1,5-Hexadiene, 3,4-diethyl-[1][2][3][4][5]
InChI InChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3[1][2][3][4]
InChIKey SLBUEUWNNTZSNQ-UHFFFAOYSA-N[1][2][3][4]
Boiling Point 144 °C (at 742 Torr)[5]
Density 0.7526 g/cm³ (at 23 °C)[5]
Melting Point Data not available
Solubility Data not available
Vapor Pressure Data not available

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a potential synthetic route can be inferred from available chemical literature. One suggested pathway involves the coupling of brominated pentene derivatives.[5]

For illustrative purposes, a detailed experimental protocol for the synthesis of the closely related analogue, 3,4-dimethylhexa-1,5-diene , is provided below. This multi-step synthesis can likely be adapted for the preparation of the diethyl analogue by using the appropriate starting materials.

Experimental Protocol: Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene [6]

This synthesis proceeds via the formation of an intermediate aldehyde, which is then converted to the diene through a Wittig reaction.

  • Synthesis of erythro- and threo-2,3-Dimethylpent-4-enal:

    • Dry hydrogen chloride is passed through a mixture of propionaldehyde and trans-crotyl alcohol at -5°C to produce cis- and trans-prop-1-enyl trans-but-2-enyl ether.

    • The cis and trans isomers are separated by spinning-band fractional distillation.

    • The cis-isomer is heated to 142°C, which cleanly converts it to erythro-2,3-dimethylpent-4-enal. The trans-isomer, under the same conditions, yields the threo-isomer.

  • Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene (Wittig Reaction):

    • The separated aldehydes (erythro and threo) are individually reacted with methylenetriphenylphosphorane in dimethyl sulfoxide.

    • The erythro-aldehyde yields meso-3,4-dimethylhexa-1,5-diene.

    • The threo-aldehyde yields (±)-3,4-dimethylhexa-1,5-diene.

    • The isomeric purity of the resulting dienes is reported to be high (95% for meso and 96.5% for the racemic mixture).[6]

G cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Wittig Reaction Propionaldehyde Propionaldehyde HCl Dry HCl @ -5°C Propionaldehyde->HCl CrotylAlcohol trans-Crotyl Alcohol CrotylAlcohol->HCl Ethers cis- and trans-prop-1-enyl trans-but-2-enyl ether HCl->Ethers Distillation Fractional Distillation Ethers->Distillation cis_Ether cis-isomer Distillation->cis_Ether trans_Ether trans-isomer Distillation->trans_Ether Heat_cis Heat to 142°C cis_Ether->Heat_cis Heat_trans Heat to 142°C trans_Ether->Heat_trans erythro_Aldehyde erythro-2,3-Dimethylpent-4-enal Heat_cis->erythro_Aldehyde threo_Aldehyde threo-2,3-Dimethylpent-4-enal Heat_trans->threo_Aldehyde WittigReagent Methylenetriphenylphosphorane in DMSO erythro_Aldehyde->WittigReagent threo_Aldehyde->WittigReagent meso_Diene meso-3,4-Dimethylhexa-1,5-diene WittigReagent->meso_Diene rac_Diene (±)-3,4-Dimethylhexa-1,5-diene WittigReagent->rac_Diene

Synthetic workflow for 3,4-dimethylhexa-1,5-diene.

Chemical Reactivity

As a non-conjugated diene, the two double bonds in this compound are separated by sp³-hybridized carbons, meaning they react largely independently, similar to simple alkenes.[7][8] This is in contrast to conjugated dienes, where the pi systems are delocalized. Non-conjugated dienes are generally less stable than their conjugated isomers.[7]

Cope Rearrangement

A significant reaction for 1,5-dienes is the Cope rearrangement, a thermally induced[2][2]-sigmatropic rearrangement.[9][10][11] When heated, this compound can be expected to undergo this concerted, pericyclic reaction to form 3,6-octadiene. The reaction proceeds through a cyclic, chair-like transition state to minimize steric interactions.[9][10] The equilibrium of the reaction is dictated by the relative thermodynamic stabilities of the starting material and the product.[10] In this case, the product is a more substituted internal alkene, which is generally more stable than the terminal alkenes of the starting material, suggesting the equilibrium would favor the product.[11]

G start This compound transition Chair-like Transition State start->transition Heat (Δ) product 3,6-Octadiene transition->product product->transition Heat (Δ)

References

An In-depth Technical Guide to 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential molecular information for 3,4-Diethylhexa-1,5-diene, a key compound for researchers and professionals in drug development and chemical synthesis.

Molecular Data Summary

The fundamental properties of this compound are detailed below. This information is critical for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [3][4]
Alternate Names 3,4-diethyl-1,5-hexadiene[1][2]

Synthesis and Experimental Considerations

While detailed experimental protocols are beyond the scope of this immediate guide, the synthesis of this compound is a subject of interest in organic chemistry. The logical workflow for a typical synthesis and characterization is outlined in the diagram below. This process generally involves a coupling reaction, followed by purification and subsequent analytical verification to confirm the structure and purity of the compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Starting_Materials Appropriate Alkene/Alkyne Precursors Coupling_Reaction Coupling Reaction (e.g., Grignard, Wurtz) Starting_Materials->Coupling_Reaction Crude_Product Crude this compound Coupling_Reaction->Crude_Product Reaction Work-up Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Structural_Verification Structural Verification (NMR, MS, IR) Pure_Product->Structural_Verification Purity_Assessment Purity Assessment (GC, HPLC) Pure_Product->Purity_Assessment

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

Stereoisomers of 3,4-Diethylhexa-1,5-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethylhexa-1,5-diene is a diolefin featuring two adjacent stereocenters, giving rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R) and (3S,4S), and an achiral meso compound, (3R,4S). The stereochemical arrangement of the ethyl groups significantly influences the molecule's chiroptical properties and its behavior in stereospecific reactions, most notably the Cope rearrangement. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural details and relevant chemical transformations. Due to limited publicly available experimental data for the diethyl derivative, this guide leverages detailed information from its close structural analog, 3,4-dimethylhexa-1,5-diene, to provide insight into synthetic protocols and reaction dynamics.

Introduction to the Stereoisomers of this compound

The central C3-C4 bond in this compound is flanked by two stereogenic centers, each bearing an ethyl and a vinyl group. This configuration allows for three possible stereoisomers:

  • Racemic Mixture ((±)-3,4-Diethylhexa-1,5-diene): An equimolar mixture of the (3R,4R) and (3S,4S) enantiomers.

  • Meso Compound ((3R,4S)-3,4-Diethylhexa-1,5-diene): An achiral diastereomer possessing a plane of symmetry.

The spatial orientation of the ethyl groups dictates the isomeric form, which in turn determines the molecule's interaction with polarized light and its reactivity in stereoselective chemical processes.

Physicochemical Data

While specific experimental data for the individual stereoisomers of this compound are not extensively reported in the literature, general properties for the compound are available.

PropertyValueSource
Molecular FormulaC₁₀H₁₈NIST[1][2]
Molecular Weight138.25 g/mol NIST[1][2]
IUPAC NameThis compoundNIST[1][2]

Synthesis and Characterization: A Model Approach Using 3,4-Dimethylhexa-1,5-diene

Model Experimental Protocol: Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene[3]

This synthesis proceeds via a Claisen rearrangement to form the precursor aldehydes, followed by a Wittig reaction to generate the dienes.

Step 1: Synthesis of erythro- and threo-2,3-Dimethylpent-4-enals

  • Preparation of cis- and trans-prop-1-enyl trans-but-2-enyl ethers: Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C. The resulting cis- and trans-ethers are separated by spinning-band fractional distillation.

  • Claisen Rearrangement: The separated ethers are heated to 142°C. The cis-isomer yields erythro-2,3-dimethylpent-4-enal, while the trans-isomer gives the threo-isomer.

Step 2: Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-dienes

  • Wittig Reaction: The respective aldehydes (erythro- and threo-) are reacted with methylenetriphenylphosphorane in dimethyl sulfoxide.

  • Product Formation: The erythro-aldehyde yields meso-3,4-dimethylhexa-1,5-diene (95% isomeric purity), and the threo-aldehyde produces (±)-3,4-dimethylhexa-1,5-diene (96.5% isomeric purity).

Characterization Data for 3,4-Dimethylhexa-1,5-diene Stereoisomers
IsomerBoiling Point (°C)Refractive Index (n²⁰)Density (g/cm³)
meso114-1151.42800.758
(±)115-1161.43000.762

Note: This data is for the dimethyl analog and should be considered as an estimate for the diethyl compound.

The Cope Rearrangement: A Stereospecific Transformation

A key reaction of 1,5-dienes is the Cope rearrangement, a[4][4]-sigmatropic shift that occurs upon heating.[4][5] This pericyclic reaction proceeds through a concerted, chair-like transition state and is highly stereospecific.[4]

The stereochemical outcome of the Cope rearrangement of 3,4-disubstituted hexa-1,5-dienes is dictated by the initial stereochemistry of the starting material.

  • meso-Isomer: The meso-isomer rearranges to form a mixture of cis,trans- and trans,trans-octa-2,6-diene.

  • Racemic Mixture: The (3R,4R)-enantiomer will yield the (E,E)-diene, while the (3S,4S)-enantiomer will produce the (Z,Z)-diene.

Logical Workflow for the Cope Rearrangement

The following diagram illustrates the logical progression of the Cope rearrangement for a generic 3,4-disubstituted hexa-1,5-diene.

Cope_Rearrangement_Workflow Start Start: 3,4-Disubstituted Hexa-1,5-Diene Stereoisomer Heat Apply Heat (Thermal Conditions) Start->Heat Transition Chair-like Transition State Heat->Transition Product Rearranged Octa-2,6-diene Product(s) Transition->Product Analysis Stereochemical Analysis (GC, NMR) Product->Analysis

Caption: Logical workflow for the thermal Cope rearrangement.

Stereoisomer Visualization

The distinct three-dimensional arrangements of the stereoisomers of this compound are crucial to their chemical identity.

Stereoisomers cluster_enantiomers Enantiomers (Racemic Mixture) cluster_meso Meso Compound R_isomer (3R,4R)-3,4-Diethylhexa-1,5-diene S_isomer (3S,4S)-3,4-Diethylhexa-1,5-diene R_isomer->S_isomer mirror plane meso_isomer (3R,4S)-3,4-Diethylhexa-1,5-diene (achiral)

Caption: Stereoisomers of this compound.

Conclusion

The stereoisomers of this compound represent a fundamentally important system for the study of stereochemistry and pericyclic reactions. While specific experimental data for these compounds remain sparse, the well-studied 3,4-dimethylhexa-1,5-diene provides a robust framework for understanding their synthesis and reactivity. The stereospecificity of the Cope rearrangement underscores the critical role of stereoisomerism in determining reaction outcomes. Further research into the synthesis, separation, and characterization of the enantiomers and meso form of this compound would be a valuable contribution to the field of organic chemistry and could have implications for the development of novel chiral molecules in the pharmaceutical industry.

References

Technical Guide: meso-3,4-Diethylhexa-1,5-diene - Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of meso-3,4-diethylhexa-1,5-diene, a stereoisomer of a C10H18 diene. Due to the limited availability of dedicated literature for this specific compound, this guide outlines a probable synthetic pathway based on established stereoselective methodologies for analogous structures. Furthermore, it presents predicted spectroscopic data for its characterization and discusses its potential reactivity, particularly concerning the Cope rearrangement. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and application of substituted 1,5-dienes.

Introduction

meso-3,4-Diethylhexa-1,5-diene is a chiral molecule that, due to its plane of symmetry, is achiral overall. The interest in such 3,4-disubstituted hexa-1,5-dienes often stems from their utility as precursors in stereoselective rearrangements, most notably the Cope rearrangement, which allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol.

Molecular Properties:

PropertyValueSource
Molecular FormulaC10H18[1][2]
Molecular Weight138.2499 g/mol [1][2]
IUPAC Name(3R,4S)-3,4-diethylhexa-1,5-diene
InChIInChI=1S/C10H18/c1-5-9(6-2)10(7-3)8-4/h5,7,9-10H,1,3,6,8H2,2,4H3/t9-,10+[1]
InChIKeySLBUEUWNNTZSNQ-AOOOYVTPSA-N[1]

Proposed Synthesis

A robust and stereoselective synthesis of meso-3,4-diethylhexa-1,5-diene can be envisioned through a two-step process involving a Claisen rearrangement followed by a Wittig reaction. This approach is analogous to the reported synthesis of meso-3,4-dimethylhexa-1,5-diene.

Synthesis Workflow

G cluster_0 Step 1: Claisen Rearrangement cluster_1 Step 2: Wittig Reaction A 2-Ethylbut-2-en-1-ol + Ethyl vinyl ether B erythro-2,3-Diethylpent-4-enal A->B [3,3]-sigmatropic rearrangement (Acid catalyst, Heat) C erythro-2,3-Diethylpent-4-enal E meso-3,4-Diethylhexa-1,5-diene C->E Wittig Olefination (e.g., in DMSO) D Methylenetriphenylphosphorane D->E Wittig Olefination (e.g., in DMSO)

Caption: Proposed two-step synthesis of meso-3,4-diethylhexa-1,5-diene.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of erythro-2,3-Diethylpent-4-enal via Claisen Rearrangement

The Claisen rearrangement of an allylic alcohol with a vinyl ether is a classic method for the synthesis of γ,δ-unsaturated aldehydes.[3][4][5] The stereochemistry of the starting allylic alcohol dictates the stereochemistry of the product.

  • Reagents:

    • (E)-2-Ethylbut-2-en-1-ol

    • Ethyl vinyl ether (in excess)

    • Propionic acid (catalytic amount)

  • Procedure:

    • A mixture of (E)-2-ethylbut-2-en-1-ol and a catalytic amount of propionic acid is heated in a sealed tube with a large excess of ethyl vinyl ether.

    • The reaction is heated for an extended period (e.g., 24-48 hours) at a temperature sufficient to induce the rearrangement (typically 100-150 °C).

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the excess ethyl vinyl ether is removed by distillation.

    • The crude product is purified by fractional distillation under reduced pressure to yield erythro-2,3-diethylpent-4-enal.

Step 2: Synthesis of meso-3,4-Diethylhexa-1,5-diene via Wittig Reaction

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[6][7] The use of an unstabilized ylide like methylenetriphenylphosphorane typically provides good yields.

  • Reagents:

    • erythro-2,3-Diethylpent-4-enal

    • Methyltriphenylphosphonium bromide

    • A strong base (e.g., sodium hydride or n-butyllithium)

    • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))

  • Procedure:

    • Methyltriphenylphosphonium bromide is suspended in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The strong base is added slowly at a controlled temperature (e.g., 0 °C) to generate the methylenetriphenylphosphorane ylide.

    • A solution of erythro-2,3-diethylpent-4-enal in the same anhydrous solvent is then added dropwise to the ylide solution.

    • The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed, as monitored by TLC or GC.

    • The reaction is quenched by the addition of water.

    • The product is extracted with a nonpolar solvent (e.g., pentane or diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by distillation to afford meso-3,4-diethylhexa-1,5-diene.

Characterization

As no published spectra for meso-3,4-diethylhexa-1,5-diene are readily available, the following data are predicted based on the known spectra of analogous compounds and standard chemical shift values.

Spectroscopic Data (Predicted)
TechniquePredicted Data
¹H NMR (CDCl₃)δ ~5.7-5.9 ppm (m, 2H, -CH=CH₂), ~4.9-5.1 ppm (m, 4H, -CH=CH₂), ~2.0-2.2 ppm (m, 2H, -CH(Et)-), ~1.4-1.6 ppm (m, 4H, -CH₂CH₃), ~0.8-1.0 ppm (t, 6H, -CH₂CH₃)
¹³C NMR (CDCl₃)δ ~142 ppm (-CH=CH₂), ~114 ppm (-CH=CH₂), ~50 ppm (-CH(Et)-), ~25 ppm (-CH₂CH₃), ~12 ppm (-CH₂CH₃)
IR (neat)ν ~3075 cm⁻¹ (=C-H stretch), ~2960, 2875 cm⁻¹ (C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~990, 910 cm⁻¹ (=C-H bend)
Mass Spec. (EI)m/z (%): 138 (M⁺), 109, 95, 81, 67, 55, 41

Reactivity: The Cope Rearrangement

meso-3,4-Diethylhexa-1,5-diene is a prime candidate for the Cope rearrangement, a[3][3]-sigmatropic rearrangement that occurs upon heating.[8][9] This concerted reaction proceeds through a chair-like transition state and is highly stereospecific.

G A meso-3,4-Diethylhexa-1,5-diene B Chair-like Transition State A->B Heat C (3Z,7E)-Deca-3,7-diene B->C [3,3]-Sigmatropic Rearrangement

Caption: Cope rearrangement of meso-3,4-diethylhexa-1,5-diene.

The rearrangement of the meso isomer is expected to stereoselectively yield the (3Z, 7E)-deca-3,7-diene. This transformation is a powerful tool in organic synthesis for the construction of complex molecules with defined stereochemistry.

Conclusion

While a dedicated and comprehensive body of literature on meso-3,4-diethylhexa-1,5-diene is not readily apparent, its synthesis and characterization can be confidently predicted based on well-established chemical principles and analogous compounds. The proposed synthetic route, involving a Claisen rearrangement and a subsequent Wittig reaction, offers a stereocontrolled pathway to this molecule. Its significance lies primarily in its potential as a precursor in the Cope rearrangement for the stereoselective synthesis of more complex structures, making it a molecule of interest for synthetic and medicinal chemists. Further experimental validation of the proposed synthesis and characterization is warranted.

References

Technical Guide: Racemic 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic 3,4-diethylhexa-1,5-diene is a non-conjugated diene with the chemical formula C10H18. As a member of the 1,5-diene family, its most notable chemical characteristic is its propensity to undergo the Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement. This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the characteristic reactions of racemic this compound. Due to the limited availability of experimental data for this specific compound, some information has been extrapolated from closely related analogs and established principles of organic chemistry.

Physicochemical Properties

The known physicochemical properties of racemic this compound are summarized in the table below. It is important to note that experimental data for this compound is scarce in publicly available literature.

PropertyValueSource
Molecular Formula C10H18NIST WebBook
Molecular Weight 138.25 g/mol NIST WebBook
Boiling Point 144 °C (at 742 Torr)LookChem
Density 0.7526 g/cm³ (at 23 °C)LookChem
Solubility Data not available. Expected to be soluble in non-polar organic solvents (e.g., hexane, ether, dichloromethane) and insoluble in water.General chemical principles

Synthesis

Proposed Experimental Protocol: Synthesis of Racemic this compound

Principle: This synthesis is based on the Wittig reaction, where a phosphorus ylide (Wittig reagent) reacts with an aldehyde to form an alkene. In this case, the racemic mixture of this compound would be synthesized from 2-ethylbutanal.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Ethylbutanal

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexane to the suspension with vigorous stirring. The formation of the orange-red ylide indicates the completion of the reaction. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of 2-ethylbutanal in the same anhydrous solvent to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of the desired diene and triphenylphosphine oxide, can be purified by fractional distillation under reduced pressure. Given the boiling point of the target compound, a vacuum distillation is recommended to prevent thermal decomposition.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_wittig Wittig Reaction reagent1 Methyltriphenylphosphonium bromide ylide Phosphorus Ylide Formation reagent1->ylide reagent2 n-Butyllithium reagent2->ylide reagent3 2-Ethylbutanal olefination Olefination reagent3->olefination product Racemic this compound ylide->olefination Reacts with olefination->product Yields CopeRearrangement start Racemic this compound transition Chair-like Transition State start->transition Heat (Δ) product Racemic this compound transition->product [3,3]-Sigmatropic Rearrangement

References

1H NMR spectroscopy of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 3,4-Diethylhexa-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available experimental spectra, this document presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy. It includes a comprehensive table of predicted chemical shifts, multiplicities, and coupling constants. A detailed, standardized experimental protocol for acquiring the ¹H NMR spectrum of a liquid organic compound is also provided. Furthermore, a Graphviz diagram illustrates the molecular structure and distinct proton environments of this compound, aiding in the interpretation of the predicted spectrum.

Predicted ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the four sets of chemically equivalent protons in the molecule. The symmetry of the molecule simplifies the spectrum. The predicted data is summarized in the table below.

Proton Label Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H_A~ 5.8dddJ_AC ≈ 17, J_AB ≈ 10, J_AD ≈ 72H
H_B~ 5.0ddJ_AB ≈ 10, J_BC ≈ 22H
H_C~ 5.0ddJ_AC ≈ 17, J_BC ≈ 22H
H_D~ 2.1m-2H
H_E~ 1.5m-4H
H_F~ 0.9tJ_EF ≈ 76H

Note: The chemical shifts and coupling constants are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Structural Elucidation and Signal Assignment

The structure of this compound contains several key proton environments that give rise to the predicted ¹H NMR spectrum. The following diagram illustrates the molecule's structure and the labeling of the different proton sets.

Caption: Molecular structure of this compound with proton labeling.

  • H_A (~5.8 ppm): These are the vinylic protons (=CH-). They are expected to resonate at the lowest field due to the deshielding effect of the double bond. This signal is predicted to be a doublet of doublet of doublets (ddd) due to coupling with the geminal proton (H_B or H_C), the cis-vinylic proton (H_C or H_B), and the allylic proton (H_D).

  • H_B and H_C (~5.0 ppm): These are the terminal vinylic protons (=CH₂). They are diastereotopic and therefore chemically non-equivalent. They will appear as two distinct signals, both predicted to be doublets of doublets. H_B will couple with the geminal H_C and the trans-vinylic H_A. H_C will couple with the geminal H_B and the cis-vinylic H_A.

  • H_D (~2.1 ppm): These are the allylic protons (-CH-). Their position is adjacent to the double bond, causing a downfield shift compared to simple alkyl protons. This signal is expected to be a multiplet due to coupling with the vinylic proton (H_A) and the methylene protons of the ethyl group (H_E).

  • H_E (~1.5 ppm): These are the methylene protons (-CH₂-) of the ethyl groups. They are expected to appear as a multiplet due to coupling with the allylic proton (H_D) and the methyl protons (H_F).

  • H_F (~0.9 ppm): These are the methyl protons (-CH₃) of the ethyl groups. This signal is predicted to be a triplet due to coupling with the adjacent methylene protons (H_E).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample such as this compound.

Materials and Equipment
  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipettes and bulbs

  • Small vials

  • Vortex mixer

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of This compound in ~0.7 mL of CDCl3 add_tms Add a small drop of TMS (internal standard) dissolve->add_tms vortex Vortex the solution until the sample is fully dissolved add_tms->vortex transfer Transfer the solution to a clean 5 mm NMR tube vortex->transfer insert Insert the NMR tube into the spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the 1H NMR spectrum shim->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline reference Reference the spectrum to the TMS signal (0 ppm) baseline->reference integrate Integrate the signals reference->integrate peak_pick Peak picking and analysis integrate->peak_pick

Technical Guide: Physical Properties of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 3,4-Diethylhexa-1,5-diene. This non-conjugated diene, with the molecular formula C10H18, is of interest in various fields of organic synthesis and material science. Understanding its physical characteristics is crucial for its application in reaction design, purification, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and provides a logical workflow for the physical characterization of similar liquid organic compounds.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for handling, processing, and purification of the compound.

PropertyValueSource
Molecular Formula C10H18NIST[1]
Molecular Weight 138.25 g/mol PubChem[2]
Boiling Point 144 °C at 742 TorrLookChem[3]
Density 0.7526 g/cm³ at 23 °CLookChem[3]
Refractive Index Not available
Melting Point Not available

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of liquid organic compounds like this compound are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation[4].

  • Apparatus Setup: A distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid[5].

  • Procedure: The liquid sample (approximately 5 mL) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling[6]. The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

  • Data Collection: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance[4]. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent[5].

Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids[7][8].

  • Apparatus: A pycnometer, which is a glass flask with a precisely known volume, and an analytical balance are required.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

    • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

    • The filled pycnometer is weighed again.

    • The temperature of the liquid is recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. The Abbe refractometer is a common instrument for this measurement[9][10][11][12][13].

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • A few drops of the liquid sample are placed on the surface of the prism.

    • The prism is closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and at the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

  • Temperature Control: The refractive index is temperature-dependent, so the temperature of the prism and the sample must be controlled and recorded[11].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound[14][15][16][17].

  • Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. The solution should be free of any solid particles.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum provides information on the different types of protons and their connectivity. For ¹³C NMR, the spectrum reveals the different types of carbon atoms in the molecule.

  • Spectral Interpretation: The chemical shifts, integration, and splitting patterns of the peaks in the NMR spectra are analyzed to elucidate the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[18][19][20][21].

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

  • Spectral Interpretation: The absorption bands in the IR spectrum are correlated to specific vibrational modes of the functional groups. For this compound, characteristic peaks for C=C and C-H bonds of the alkene functional groups would be expected.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

G Workflow for Physical Property Determination of a Liquid Organic Compound cluster_synthesis Synthesis & Purification cluster_properties Physical Property Measurement cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesize Compound purification Purify Compound (e.g., Distillation) synthesis->purification boiling_point Determine Boiling Point purification->boiling_point density Measure Density purification->density refractive_index Measure Refractive Index purification->refractive_index nmr Acquire NMR Spectra (1H, 13C) purification->nmr ir Acquire IR Spectrum purification->ir analysis Analyze Data boiling_point->analysis density->analysis refractive_index->analysis nmr->analysis ir->analysis reporting Compile Technical Report analysis->reporting

Workflow for Physical Property Determination

This guide serves as a foundational resource for professionals working with this compound. The provided data and methodologies are intended to support further research and development activities involving this compound.

References

Conformational Landscape of 3,4-Diethylhexa-1,5-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 3,4-diethylhexa-1,5-diene, a thorough understanding of their conformational preferences and the energy barriers to interconversion is paramount. This diene, possessing two chiral centers at the C3 and C4 positions, can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). The conformational flexibility arises from rotation around the central C3-C4 bond and the adjacent C2-C3 and C4-C5 bonds. The interplay between steric and electronic effects governs the relative stability of the various conformers, which in turn influences the molecule's reactivity, particularly in pericyclic reactions like the Cope rearrangement.

This guide presents a systematic approach to elucidating the conformational behavior of this compound, integrating high-resolution NMR spectroscopy and theoretical calculations.

Stereoisomers and Key Rotational Bonds

The presence of two stereocenters in this compound gives rise to three stereoisomers: a racemic mixture of (3R,4R)- and (3S,4S)-3,4-diethylhexa-1,5-diene, and the meso-(3R,4S)-3,4-diethylhexa-1,5-diene. The primary focus of a conformational analysis is the rotation around the C2-C3, C3-C4, and C4-C5 single bonds. The rotation around the central C3-C4 bond is of particular interest as it dictates the relative orientation of the two ethyl and two vinyl substituents.

stereoisomers cluster_enantiomers Racemic Mixture cluster_meso Meso Compound 3R,4R (3R,4R)-3,4-Diethylhexa-1,5-diene 3S,4S (3S,4S)-3,4-Diethylhexa-1,5-diene 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-Diethylhexa-1,5-diene

Figure 1: Stereoisomers of this compound.

Conformational Isomers

Rotation around the C3-C4 bond leads to staggered (anti and gauche) and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance between the substituents. For the purpose of this guide, we will focus on the staggered conformations, which are generally the most stable.

  • Anti-conformation: The two vinyl groups are positioned at a 180° dihedral angle to each other.

  • Gauche-conformation: The two vinyl groups are at a 60° dihedral angle.

Further complexity is introduced by the rotation of the ethyl groups.

Experimental Protocols

A comprehensive conformational analysis relies heavily on NMR spectroscopy. The following experiments are crucial for distinguishing between the different conformers and determining their relative populations.

Sample Preparation

A sample of this compound (either as a mixture of stereoisomers or an isolated isomer) should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a concentration of approximately 10-20 mM. The sample should be free of paramagnetic impurities.

NMR Spectroscopy

High-field NMR spectrometers (≥500 MHz) are recommended for optimal spectral dispersion.

  • ¹H and ¹³C NMR: Standard 1D spectra are acquired to identify all proton and carbon resonances.

  • COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment to establish proton-proton scalar couplings within the molecule, aiding in the assignment of the spin systems of the ethyl and vinyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment to correlate each proton with its directly attached carbon atom, facilitating the unambiguous assignment of both ¹H and ¹³C spectra.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are key for determining through-space proximities between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative orientation of different parts of the molecule in the various conformations. For flexible molecules, ROESY is often preferred as it minimizes spin diffusion artifacts.

  • J-Coupling Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By carefully measuring these coupling constants from high-resolution 1D ¹H spectra or from the cross-peaks in 2D J-resolved spectra, it is possible to deduce the preferred dihedral angles and thus the dominant conformations.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample This compound in Deuterated Solvent 1D_NMR 1H & 13C NMR Sample->1D_NMR Assignments Spectral Assignments 1D_NMR->Assignments 2D_NMR COSY, HSQC, NOESY/ROESY Conformers Identify Conformers 2D_NMR->Conformers J_Coupling J-Coupling Analysis J_Coupling->Conformers Assignments->2D_NMR Populations Determine Populations Conformers->Populations

Figure 2: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Protocol

Computational modeling provides a powerful complement to experimental data, allowing for the calculation of the relative energies of different conformers and the prediction of NMR parameters.

Conformational Search

A systematic or stochastic conformational search should be performed to identify all low-energy conformers. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial broad search.

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified in the initial search should be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Vibrational frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface.

Energy Calculations

Single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) can be performed on the optimized geometries to obtain more accurate relative energies (ΔE). Gibbs free energies (ΔG) should also be calculated to account for thermal and entropic contributions.

Prediction of NMR Parameters

NMR chemical shifts and coupling constants can be calculated for the optimized conformers using methods like GIAO (Gauge-Including Atomic Orbital) for chemical shifts and the Fermi contact term for coupling constants. These predicted values can then be compared with the experimental data.

computational_workflow Start Initial Structure Conf_Search Conformational Search (MMFF94) Start->Conf_Search DFT_Opt Geometry Optimization (DFT/B3LYP/6-31G(d)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NMR_Pred Predict NMR Parameters (GIAO) DFT_Opt->NMR_Pred Energy_Calc Single-Point Energy (DFT/6-311+G(d,p)) Freq_Calc->Energy_Calc Compare Compare with Experimental Data Energy_Calc->Compare NMR_Pred->Compare

Methodological & Application

Synthesis of 3,4-Diethylhexa-1,5-diene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,4-diethylhexa-1,5-diene, a valuable diene in organic synthesis. The described method is based on a Wurtz-type reductive coupling of an appropriate allylic halide. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound. Additionally, a summary of relevant physical and spectroscopic data is presented for reference.

Introduction

This compound is a six-carbon backbone diene with ethyl substituents at the 3 and 4 positions. This structural motif is of interest in synthetic organic chemistry for various applications, including the formation of complex cyclic systems through reactions like ring-closing metathesis and Diels-Alder reactions. The synthesis of such substituted dienes is crucial for the development of novel molecular architectures. The protocol detailed herein describes a classical yet effective method for the preparation of this compound.

Data Presentation

A summary of key quantitative data for this compound and a related compound is provided in the table below for comparative purposes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC10H18138.25Not explicitly available
3,4-Dimethylhexa-1,5-dieneC8H14110.20Not explicitly available
Hexa-1,5-dieneC6H1082.1560

Experimental Protocol: Synthesis of this compound via Wurtz Coupling

This protocol is based on the principles of the Wurtz reaction, a well-established method for the formation of carbon-carbon bonds through the reductive coupling of alkyl halides.[2][3] In this procedure, 3-chloropent-1-ene is used as the precursor, which undergoes dimerization in the presence of a reducing metal.

Materials:

  • 3-Chloropent-1-ene

  • Sodium metal (or Magnesium turnings)

  • Anhydrous diethyl ether (or tetrahydrofuran, THF)

  • Distilled water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the reaction.

  • Reaction Initiation: Under a positive pressure of inert gas, place freshly cut sodium metal pieces (or magnesium turnings) and anhydrous diethyl ether into the flask.

  • Addition of Alkyl Halide: Dissolve 3-chloropent-1-ene in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of the metal in ether at a rate that maintains a gentle reflux.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of distilled water to consume any unreacted sodium.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water and a saturated aqueous sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation to obtain this compound.

Visualizations

Reaction Scheme:

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product 3-Chloropent-1-ene 2 x 3-Chloropent-1-ene This compound This compound 3-Chloropent-1-ene->this compound Anhydrous Ether Na + 2 Na NaCl + 2 NaCl Experimental_Workflow Experimental Workflow for Synthesis and Purification setup Apparatus Setup (Inert Atmosphere) reaction Reaction: - Add Sodium & Ether - Dropwise addition of  3-Chloropent-1-ene solution setup->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring quench Quenching (Slow addition of water) monitoring->quench workup Aqueous Workup: - Wash with H2O - Wash with NaHCO3 quench->workup drying Drying (Anhydrous MgSO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Distillation) evaporation->purification product Final Product: This compound purification->product

References

Stereoselective Synthesis of 3,4-Diethylhexa-1,5-diene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the meso and racemic (dl) isomers of 3,4-diethylhexa-1,5-diene. These compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. The protocols outlined below are based on established methodologies, including the Claisen rearrangement and the Wittig reaction, adapted from the synthesis of structurally similar compounds.

Introduction

This compound possesses two stereocenters at the C3 and C4 positions, leading to the existence of a meso compound ((3R,4S)-3,4-diethylhexa-1,5-diene) and a pair of enantiomers ((3R,4R)- and (3S,4S)-3,4-diethylhexa-1,5-diene), which constitute the racemic mixture. The stereocontrolled synthesis of these isomers is crucial for their application in asymmetric synthesis and the development of stereochemically pure pharmaceuticals. The primary synthetic strategy discussed herein involves a diastereoselective Claisen rearrangement to establish the relative stereochemistry of the two ethyl groups, followed by a Wittig olefination to introduce the terminal double bonds.

Synthetic Strategies

The key to the stereoselective synthesis of this compound isomers lies in the controlled formation of the precursor, 2,3-diethylpent-4-enal, through a Claisen rearrangement. The stereochemistry of this aldehyde directly dictates the final stereochemistry of the diene.

  • Synthesis of meso-3,4-diethylhexa-1,5-diene: This isomer is obtained from the erythro-2,3-diethylpent-4-enal. The erythro aldehyde is, in turn, synthesized via a Claisen rearrangement of a (Z)-alkenyl vinyl ether.

  • Synthesis of (±)-3,4-diethylhexa-1,5-diene: This racemic mixture is synthesized from the threo-2,3-diethylpent-4-enal. The threo aldehyde is prepared through a Claisen rearrangement of an (E)-alkenyl vinyl ether.

The subsequent Wittig reaction with methylenetriphenylphosphorane on the respective aldehydes yields the target diene isomers.

Data Presentation

Synthesis StepPrecursor StereochemistryProduct IsomerMethodReported Yield (Analog)Diastereomeric Purity (Analog)
Claisen Rearrangement (Z)-alkenyl vinyl ethererythro-aldehydeThermal RearrangementHighHigh
(E)-alkenyl vinyl etherthreo-aldehydeThermal RearrangementHighHigh
Wittig Reaction erythro-aldehydemeso-dieneMethylenetriphenylphosphorane~95%~95%
threo-aldehyde(±)-dieneMethylenetriphenylphosphorane~96.5%~96.5%

Note: The quantitative data presented is based on the synthesis of the analogous 3,4-dimethylhexa-1,5-diene and is expected to be comparable for the diethyl derivative.

Experimental Protocols

Protocol 1: Synthesis of meso-3,4-Diethylhexa-1,5-diene

This protocol is adapted from the synthesis of meso-3,4-dimethylhexa-1,5-diene.[1]

Step 1a: Synthesis of (Z)-1-(vinyloxy)but-1-ene

The synthesis of the required (Z)-alkenyl vinyl ether is a critical step for establishing the erythro stereochemistry. This can be achieved through several methods, including the reaction of propanal with an appropriate vinylating agent under conditions that favor the formation of the (Z)-isomer.

Step 1b: Claisen Rearrangement to form erythro-2,3-diethylpent-4-enal

  • In a sealed, thick-walled glass tube, place the purified (Z)-1-(vinyloxy)but-1-ene.

  • Heat the sealed tube in an oil bath at approximately 140-150 °C.

  • Monitor the reaction progress by periodic ¹H NMR analysis of aliquots. The rearrangement is typically complete within several hours.

  • After completion, allow the tube to cool to room temperature.

  • The resulting erythro-2,3-diethylpent-4-enal can be purified by fractional distillation under reduced pressure.

Step 1c: Wittig Reaction to form meso-3,4-diethylhexa-1,5-diene

  • Prepare a solution of methyltriphenylphosphonium bromide in dry dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride or n-butyllithium, at a controlled temperature (e.g., 0 °C) to generate the methylenetriphenylphosphorane ylide. The solution will typically turn a characteristic deep red or orange color.

  • To the ylide solution, add a solution of erythro-2,3-diethylpent-4-enal in dry DMSO dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the product with a low-boiling point organic solvent such as pentane or diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • After filtration, carefully remove the solvent by distillation.

  • The crude product can be purified by distillation to yield pure meso-3,4-diethylhexa-1,5-diene.

Protocol 2: Synthesis of (±)-3,4-Diethylhexa-1,5-diene

This protocol is also adapted from the synthesis of the corresponding dimethyl analog.[1]

Step 2a: Synthesis of (E)-1-(vinyloxy)but-1-ene

The synthesis of the (E)-alkenyl vinyl ether is crucial for obtaining the threo aldehyde. This can be achieved by selecting appropriate reaction conditions that favor the formation of the (E)-isomer.

Step 2b: Claisen Rearrangement to form threo-2,3-diethylpent-4-enal

  • Follow the same procedure as in Step 1b, using (E)-1-(vinyloxy)but-1-ene as the starting material.

  • The thermal rearrangement will yield threo-2,3-diethylpent-4-enal, which can be purified by fractional distillation.

Step 2c: Wittig Reaction to form (±)-3,4-diethylhexa-1,5-diene

  • Follow the same Wittig reaction procedure as in Step 1c, using threo-2,3-diethylpent-4-enal as the substrate.

  • The reaction will yield the racemic mixture of (3R,4R)- and (3S,4S)-3,4-diethylhexa-1,5-diene, which can be purified by distillation.

Mandatory Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_isomers Vinyl Ether Isomers cluster_aldehydes Aldehyde Intermediates cluster_products Final Products Propanal Propanal Z_Vinyl_Ether (Z)-Alkenyl Vinyl Ether Propanal->Z_Vinyl_Ether Stereoselective Vinylation (Z) E_Vinyl_Ether (E)-Alkenyl Vinyl Ether Propanal->E_Vinyl_Ether Stereoselective Vinylation (E) Vinylating_Agent Vinylating Agent Vinylating_Agent->Z_Vinyl_Ether Vinylating_Agent->E_Vinyl_Ether Erythro_Aldehyde erythro-Aldehyde Z_Vinyl_Ether->Erythro_Aldehyde Claisen Rearrangement Threo_Aldehyde threo-Aldehyde E_Vinyl_Ether->Threo_Aldehyde Claisen Rearrangement Meso_Diene meso-Diene Erythro_Aldehyde->Meso_Diene Wittig Reaction Racemic_Diene (±)-Diene Threo_Aldehyde->Racemic_Diene Wittig Reaction

Caption: Overall workflow for the stereoselective synthesis of this compound isomers.

Claisen_Rearrangement_Mechanism cluster_Z (Z)-Isomer Pathway cluster_E (E)-Isomer Pathway Start Alkenyl Vinyl Ether TS Chair-like Transition State Start->TS [3,3]-Sigmatropic Rearrangement (Heat) Product γ,δ-Unsaturated Aldehyde TS->Product Z_Start (Z)-Alkenyl Vinyl Ether Z_TS cis-Substituents in Transition State Z_Start->Z_TS Erythro_Product erythro-Aldehyde Z_TS->Erythro_Product E_Start (E)-Alkenyl Vinyl Ether E_TS trans-Substituents in Transition State E_Start->E_TS Threo_Product threo-Aldehyde E_TS->Threo_Product

Caption: Mechanism of the Claisen rearrangement showing stereochemical control.

References

Application Notes and Protocols for the Purification of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3,4-Diethylhexa-1,5-diene, a diene of interest in synthetic chemistry. The primary purification technique described is fractional distillation, which is effective for separating the target compound from impurities with different boiling points. Additionally, gas chromatography (GC) is presented as a crucial analytical method for assessing the purity of the final product.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₀H₁₈[1][2][3]
Molecular Weight138.25 g/mol [1][2][3]
Boiling Point144 °C at 742 Torr[4]
Density0.7526 g/cm³ at 23 °C[4]

Purification by Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound, particularly for removing impurities with significantly different boiling points. For analogous compounds like 3,4-dimethylhexa-1,5-diene, spinning-band fractional distillation has been shown to achieve high isomeric purity (95-96.5%)[5]. A similar approach is recommended for this compound.

Experimental Protocol:

Objective: To purify crude this compound to a high degree of purity (>95%).

Apparatus:

  • Round-bottom flask

  • Vigreux or packed fractional distillation column (e.g., with Raschig rings or metal sponge)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and manometer (for vacuum distillation if required)

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Preparation:

    • The crude this compound is charged into a dry round-bottom flask containing a magnetic stir bar.

    • The fractional distillation apparatus is assembled, ensuring all joints are properly sealed. The system should be flushed with an inert gas to prevent oxidation of the diene, especially at elevated temperatures.

  • Distillation:

    • The flask is gently heated using a heating mantle. The stirring should be started to ensure even heating.

    • The temperature at the distillation head is closely monitored. The first fractions, containing lower-boiling impurities, are collected and discarded.

    • The main fraction is collected at a stable temperature corresponding to the boiling point of this compound (approximately 144 °C at atmospheric pressure)[4].

    • The distillation rate should be controlled by adjusting the heating to maintain a slow and steady collection of the distillate (typically 1-2 drops per second).

  • Fraction Collection:

    • Multiple fractions of the distillate can be collected in separate, pre-weighed receiving flasks.

    • Each fraction should be analyzed for purity using gas chromatography.

  • Completion and Storage:

    • The distillation is stopped before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

    • The purified fractions are combined based on their purity analysis.

    • The purified this compound should be stored under an inert atmosphere and refrigerated to prevent degradation.

Representative Data Table for Fractional Distillation:

Fraction NumberTemperature (°C)Pressure (Torr)Volume (mL)Purity (%)
1 (Forerun)< 1407425< 90
2 (Main)143-14574250> 95
3 (Main)144-14574245> 98
4 (Tails)> 14574210< 90

Note: The data in this table is representative and will vary based on the initial purity of the crude product and the efficiency of the distillation setup.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is an indispensable tool for monitoring the purification of this compound and for determining the purity of the final product.

Experimental Protocol:

Objective: To determine the purity of this compound fractions.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., polar Supelcowax-10 or non-polar HP-1)[1][2].

GC Conditions (based on NIST data):

ParameterPolar Column (Supelcowax-10)Non-polar Column (HP-1)
Column Length 30 m50 m
Column Diameter 0.25 mm0.2 mm
Phase Thickness 0.25 µm0.33 µm
Carrier Gas HeN₂
Initial Temperature 40 °C60 °C
Final Temperature 200 °C250 °C
Heating Rate 3 °C/min2 °C/min
Initial Hold 10 min-
Final Hold -20 min
Retention Index (I) 952893 - 900

Data sourced from the NIST Chemistry WebBook[1][2].

Procedure:

  • Sample Preparation: A dilute solution of the this compound fraction is prepared in a volatile solvent (e.g., hexane or diethyl ether).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

  • Analysis: The resulting chromatogram is analyzed to determine the number and relative abundance of components. The purity is calculated based on the area percentage of the peak corresponding to this compound.

Workflow and Logic Diagrams

Purification and Analysis Workflow:

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Fractions Collect Fractions Distillation->Fractions GC_Analysis GC Analysis Fractions->GC_Analysis Purity_Check Purity > 95%? GC_Analysis->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Yes Repurify Repurify Fractions Purity_Check->Repurify No Pure_Product Purified Product Combine->Pure_Product Repurify->Distillation

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship of Purification Steps:

Logical_Steps cluster_purification Purification Process cluster_analysis Quality Control start Start with Crude Product setup Assemble Distillation Apparatus start->setup distill Perform Fractional Distillation setup->distill collect Collect Distillate Fractions distill->collect analyze Analyze Fractions by GC collect->analyze evaluate Evaluate Purity analyze->evaluate pool Pool High-Purity Fractions evaluate->pool end end pool->end Final Product

Caption: Logical steps in the purification and quality control of this compound.

References

Application Notes and Protocols: 3,4-Diethylhexa-1,5-diene as a Substrate for Cope Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Mechanism and Stereochemistry

The Cope rearrangement of 3,4-diethylhexa-1,5-diene involves the concerted reorganization of six electrons, leading to the formation of a new sigma bond between carbons 1 and 6 and the shifting of the pi bonds to form (E,E)-, (E,Z)-, and (Z,Z)-octa-3,5-diene. The reaction is reversible, and the final product distribution is governed by the thermodynamic stability of the respective isomers.[1][4]

The stereochemical outcome of the Cope rearrangement is highly dependent on the stereochemistry of the starting this compound (meso or racemic) and the conformation of the transition state.

  • Meso-3,4-diethylhexa-1,5-diene: The rearrangement of the meso isomer, proceeding through a chair-like transition state, is expected to selectively produce (E,Z)-octa-3,5-diene. A boat-like transition state would lead to the (E,E)- and (Z,Z)-isomers. Generally, the chair transition state is energetically favored.

  • Racemic-(±)-3,4-diethylhexa-1,5-diene: The racemic mixture, upon rearrangement via a chair-like transition state, is expected to yield a mixture of (E,E)- and (Z,Z)-octa-3,5-diene.

The high degree of stereospecificity observed in the Cope rearrangement of analogous compounds like meso- and rac-3,4-dimethyl-1,5-hexadiene strongly supports the preference for a chair-like transition state.[4]

Synthesis of this compound

A plausible and documented synthetic route for analogous 3,4-dialkyl-substituted hexa-1,5-dienes involves a Wittig reaction on the corresponding 2,3-dialkylbutane-1,4-dials.[5] For this compound, the precursor would be 2,3-diethylsuccinaldehyde. This can be prepared from diethyl tartrate or other suitable starting materials. The synthesis can be adapted to yield either the meso or racemic diastereomer of the diene by using the appropriate stereoisomer of the starting material.

Experimental Protocols

The following are generalized protocols for the synthesis and subsequent Cope rearrangement of this compound. These protocols are based on procedures for analogous compounds and may require optimization for this specific substrate.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol outlines the synthesis via a Wittig reaction, analogous to the synthesis of 3,4-dimethylhexa-1,5-diene.[5]

Materials:

  • 2,3-Diethylsuccinaldehyde (meso or racemic)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A suspension of methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • The suspension is cooled to 0 °C, and n-butyllithium (2.2 equivalents) is added dropwise via the dropping funnel. The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.

  • A solution of 2,3-diethylsuccinaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Thermal Cope Rearrangement of this compound

This is a general procedure for the thermal rearrangement. The reaction temperature and time will need to be optimized to achieve a desirable conversion and product distribution.

Materials:

  • This compound (meso or racemic)

  • High-boiling point, inert solvent (e.g., decalin, diphenyl ether) or neat reaction

  • Sealed tube or reaction vessel capable of withstanding high temperatures and pressure

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • A solution of this compound in the chosen solvent (if not neat) is prepared. The concentration should be relatively low to minimize intermolecular reactions.

  • The solution is placed in a thick-walled glass tube, and the tube is degassed by several freeze-pump-thaw cycles and sealed under vacuum.

  • The sealed tube is heated in an oven or an oil bath at a temperature typically ranging from 150 °C to 300 °C. The optimal temperature and reaction time need to be determined experimentally. For example, the rearrangement of 3-methyl-hexa-1,5-diene is conducted at 300 °C.[2]

  • The progress of the reaction can be monitored by taking aliquots (if feasible) at different time intervals and analyzing them by GC or NMR to determine the ratio of starting material to rearranged products.

  • After the desired level of conversion is reached, the tube is cooled to room temperature.

  • The contents of the tube are carefully transferred, and the solvent is removed if necessary.

  • The product mixture of octa-3,5-diene isomers can be analyzed and separated by techniques such as fractional distillation or preparative GC.

Quantitative Data

Due to the lack of specific literature for the Cope rearrangement of this compound, a table of quantitative data cannot be provided. However, for the analogous rearrangement of other 1,5-dienes, typical activation enthalpies are in the range of 25-35 kcal/mol, and activation entropies are typically negative, consistent with a highly ordered cyclic transition state. The equilibrium constant (K) will depend on the relative thermodynamic stabilities of the starting diene and the resulting conjugated diene isomers. Generally, the formation of a more substituted and conjugated double bond system provides a thermodynamic driving force for the reaction.[1]

Visualizations

Diagram 1: Synthesis of this compound

Synthesis start 2,3-Diethylsuccinaldehyde product This compound start->product Wittig Reaction reagent1 Methyltriphenylphosphonium bromide / n-BuLi reagent1->product Cope_Meso meso meso-3,4-Diethylhexa-1,5-diene chair_ts Chair Transition State meso->chair_ts Heat product (E,Z)-Octa-3,5-diene chair_ts->product Cope_Racemic racemic rac-(±)-3,4-Diethylhexa-1,5-diene chair_ts Chair Transition State racemic->chair_ts Heat product_EE (E,E)-Octa-3,5-diene chair_ts->product_EE product_ZZ (Z,Z)-Octa-3,5-diene chair_ts->product_ZZ

References

Application Notes and Protocols for the Thermal Rearrangement of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The thermal rearrangement of 3,4-diethylhexa-1,5-diene is a prime example of a Cope rearrangement, a well-studied pericyclic reaction. This[1][1]-sigmatropic rearrangement involves the concerted reorganization of electrons in a 1,5-diene system, proceeding through a cyclic, chair-like transition state to yield an isomeric 1,5-diene.[1][2][3] The reaction is thermally allowed and is a key transformation in organic synthesis for the construction of complex molecular architectures. These notes provide a detailed protocol for conducting this rearrangement, based on established procedures for analogous substituted hexa-1,5-dienes, as well as data presentation and a mechanistic diagram.

Reaction Mechanism

The Cope rearrangement of this compound proceeds through a concerted, non-polar, six-membered transition state. The reaction is stereospecific, with the stereochemistry of the product being dictated by the chair-like conformation of the transition state, which minimizes steric interactions. The equilibrium of the reaction is influenced by the relative thermodynamic stabilities of the starting material and the product. In the case of this compound, the rearrangement leads to (E,E)-octa-3,5-diene, a conjugated system which is thermodynamically more stable, thus driving the reaction forward.

Figure 1: Reaction mechanism of the thermal rearrangement.

Experimental Protocol

This protocol is adapted from procedures for the thermal rearrangement of analogous substituted 1,5-dienes, such as 3,3-dimethylhexa-1,5-diene and 3-methyl-hexa-1,5-diene, due to a lack of a specific published procedure for this compound.[2][4]

Materials:

  • This compound

  • High-boiling point, inert solvent (e.g., decalin or diphenyl ether)

  • Inert gas (e.g., Argon or Nitrogen)

  • Heating mantle or oil bath with a temperature controller

  • Round-bottom flask equipped with a reflux condenser

  • Septa and needles for inert atmosphere techniques

  • Glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)

  • Solvents for extraction and chromatography (e.g., hexanes, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A dry, 100 mL round-bottom flask is charged with this compound (e.g., 5.0 g, 36.2 mmol) and an inert, high-boiling solvent (e.g., 50 mL of decalin). The flask is equipped with a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Heating: The reaction mixture is heated to a temperature in the range of 200-250 °C using a heating mantle or a sand bath. The progress of the reaction should be monitored. For analogous systems, reaction times can range from several hours to a full day.[4]

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to product.

  • Work-up: Once the reaction has reached completion (or equilibrium), the flask is cooled to room temperature. The reaction mixture is then transferred to a separatory funnel.

  • Purification: The product, (E,E)-octa-3,5-diene, can be purified from the high-boiling solvent by fractional distillation or by column chromatography on silica gel using a non-polar eluent such as hexanes.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for the thermal rearrangement of this compound, based on typical results for similar Cope rearrangements.

ParameterValue
Reactant This compound
Product (E,E)-Octa-3,5-diene
Reaction Temperature 220 °C
Reaction Time 12 hours
Yield > 90% (at equilibrium)
¹H NMR (Product) δ ~5.5-6.2 (m, 4H, olefinic), ~2.0 (q, 4H, allylic CH₂), ~1.0 (t, 6H, CH₃)
¹³C NMR (Product) δ ~130-135 (olefinic CH), ~25 (allylic CH₂), ~13 (CH₃)

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Thermal Rearrangement cluster_workup Product Isolation cluster_analysis Characterization prep1 Charge flask with reactant and solvent prep2 Assemble reflux apparatus prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 react1 Heat to 200-250 °C prep3->react1 Start Reaction react2 Monitor by GC-MS or NMR react1->react2 workup1 Cool to room temperature react2->workup1 Reaction Complete workup2 Purify by distillation or chromatography workup1->workup2 analysis1 ¹H NMR, ¹³C NMR, MS workup2->analysis1 Pure Product

Figure 2: Experimental workflow for the thermal rearrangement.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • High temperatures are required; appropriate care should be taken to avoid burns.

  • The solvents used are flammable and should be handled with care, away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The thermal rearrangement of this compound is a classic example of the Cope rearrangement, a powerful tool in organic synthesis. The provided protocol, based on analogous reactions, offers a reliable method for carrying out this transformation. The reaction is expected to proceed in high yield due to the formation of a thermodynamically stable conjugated diene. Researchers can adapt this protocol for various substituted 1,5-dienes to access a range of valuable molecular structures.

References

Unraveling the-Sigmatropic Shift: A Detailed Analysis of the 3,4-Diethylhexa-1,5-diene Rearrangement

Unraveling the[1][1]-Sigmatropic Shift: A Detailed Analysis of the 3,4-Diethylhexa-1,5-diene Rearrangement

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the intricacies of pericyclic reactions is paramount for the rational design of synthetic pathways. The Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes, stands as a cornerstone of modern organic synthesis. This document provides a detailed analysis of the transition state of the this compound rearrangement, offering insights into its mechanism, energetics, and the experimental and computational methodologies used for its investigation.

The rearrangement of this compound is a classic example of a Cope rearrangement, proceeding through a concerted mechanism involving a cyclic transition state.[2][3] This transformation is governed by the principles of orbital symmetry, making it a highly stereospecific process.[1] The preferred transition state geometry for acyclic 1,5-dienes is a chair-like conformation, which minimizes steric interactions.[4]

Data Presentation: Energetics of Substituted Hexa-1,5-diene Rearrangements

Due to the absence of specific experimental kinetic data for the this compound rearrangement in the reviewed literature, the following table presents computational data for the parent hexa-1,5-diene and experimentally determined activation parameters for a structurally related compound, 3,4-diphenylhexa-1,5-diene, to provide context for the expected energetic landscape.

CompoundRearrangement ProductActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal/mol·K)Method
hexa-1,5-dienehexa-1,5-diene (degenerate)33.5-13.8Experimental
meso-3,4-diphenylhexa-1,5-diene(E,E)-1,6-diphenylhexa-1,5-diene29.4-12.1Experimental
dl-3,4-diphenylhexa-1,5-diene(E,Z)-1,6-diphenylhexa-1,5-diene23.8-12.9Experimental

Data for 3,4-diphenylhexa-1,5-diene sourced from kinetic studies. It is important to note that the electronic effects of the phenyl groups can influence the activation parameters compared to the diethyl substituted analogue.

Experimental Protocols

Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene (Adapted)

This protocol is adapted from the synthesis of the closely related 3,4-dimethylhexa-1,5-diene and can serve as a starting point for the synthesis of the diethyl analogue by substituting the appropriate starting materials.

Materials:

  • Propionaldehyde

  • trans-Crotyl alcohol

  • Dry hydrogen chloride

  • Methylenetriphenylphosphorane in dimethyl sulfoxide

  • Anhydrous diethyl ether

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of Aldehyd Precursor: Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol at -5°C yields cis- and trans-prop-1-enyl trans-but-2-enyl ether, which are separable by fractional distillation.

  • Claisen Rearrangement: The separated ethers are heated to 142°C to induce a Claisen rearrangement, yielding erythro- and threo-2,3-dimethylpent-4-enal, respectively.

  • Wittig Reaction: The resulting aldehydes are separately treated with methylenetriphenylphosphorane in dimethyl sulfoxide to afford meso- and (±)-3,4-dimethylhexa-1,5-diene. The isomeric purity can be assessed by gas chromatography.

General Protocol for Kinetic Analysis of Cope Rearrangement

This protocol outlines a general method for studying the kinetics of the this compound rearrangement.

Materials:

  • Synthesized this compound

  • High-boiling, inert solvent (e.g., diphenyl ether, decalin)

  • NMR tubes or sealed ampoules

  • Constant temperature oil bath or heating block

  • Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen inert solvent (e.g., 0.1 M).

  • Reaction Monitoring:

    • GC Method: Aliquots of the reaction mixture are taken at specific time intervals from a larger batch reaction maintained at a constant temperature. The reaction in the aliquot is quenched by rapid cooling. The composition of the mixture (reactant and product) is then analyzed by GC.

    • NMR Method: The reaction is carried out directly in an NMR tube immersed in a constant temperature bath. The reaction progress is monitored by acquiring NMR spectra at regular intervals. The relative integrals of specific proton signals for the reactant and product are used to determine their concentrations.

  • Data Analysis: The concentration of the reactant is plotted against time. The rate constant (k) for the rearrangement at a given temperature can be determined by fitting the data to the appropriate rate law (typically first-order for an intramolecular rearrangement).

  • Activation Parameters: The experiment is repeated at several different temperatures. The activation energy (Ea) and pre-exponential factor (A) can then be determined from the Arrhenius plot (ln(k) vs. 1/T). The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be calculated from the Eyring equation.

Mandatory Visualization

Reaction Mechanism

Caption: Cope rearrangement of this compound.

Experimental Workflow for Kinetic Analysis

kinetic_workflowcluster_prepSample Preparationcluster_reactionReactioncluster_monitoringMonitoringcluster_analysisData AnalysisprepPrepare solution ofThis compoundin inert solventreactHeat sample atconstant temperature (T)prep->reactmonitorMonitor reaction progress(GC or NMR)react->monitoranalysisDetermine rate constant (k)at each temperaturemonitor->analysisarrheniusConstruct Arrhenius plot(ln(k) vs 1/T)analysis->arrheniusparamsCalculate activationparameters (Ea, ΔH‡, ΔS‡)arrhenius->params

Caption: Workflow for kinetic analysis.

Computational Workflow for Transition State Analysis

computational_workflowstartDefine Reactant and ProductGeometriests_searchPerform Transition State Search(e.g., QST2/QST3 or Berny)start->ts_searchfreq_calcFrequency Calculationts_search->freq_calcverify_tsVerify Transition State(One imaginary frequency)freq_calc->verify_tsirc_calcIntrinsic Reaction Coordinate (IRC)Calculationverify_ts->irc_calcenergy_calcCalculate Activation Energyverify_ts->energy_calcconfirm_pathConfirm Reaction Pathwayirc_calc->confirm_path

Caption: Computational analysis workflow.

The Cope Rearrangement of 3,4-Disubstituted Hexa-1,5-dienes: A Gateway to Elemane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific application of 3,4-diethylhexa-1,5-diene in the synthesis of natural products is not extensively documented in scientific literature, the closely related Cope rearrangement of meso-3,4-dimethylhexa-1,5-diene and its analogs serves as a powerful and illustrative example of[1][1]-sigmatropic rearrangements in the construction of complex molecular architectures. This strategy is particularly prominent in the biomimetic synthesis of elemane-type sesquiterpenoids, a class of natural products characterized by a distinctive carbon skeleton. The Cope rearrangement, a thermally induced intramolecular isomerization of a 1,5-diene, provides an elegant and stereospecific method for the formation of the elemane framework from germacrene precursors.

This application note will detail the strategic use of the Cope rearrangement in the synthesis of elemane sesquiterpenoids, with a specific focus on the conversion of (+)-germacrene A to (-)-β-elemene. Experimental protocols, quantitative data, and mechanistic diagrams are provided to guide researchers in the application of this key transformation.

Application in Natural Product Synthesis: The Case of (-)-β-Elemene

The thermal rearrangement of germacrene-type sesquiterpenes, which possess a 1,5-diene moiety within a ten-membered ring, into elemane-type structures is a classic example of the Cope rearrangement in natural product synthesis.[2][3] This transformation is not only a laboratory curiosity but is also believed to be a key step in the biosynthesis of elemane sesquiterpenoids.

A prime example is the quantitative conversion of (+)-germacrene A to the medicinally important anticancer agent (-)-β-elemene.[1] This reaction proceeds through a chair-like transition state and is highly stereospecific, transferring the chirality from the germacrene precursor to the elemane product.

Quantitative Data for the Cope Rearrangement of (+)-Germacrene A
PrecursorProductReaction ConditionsYieldReference
(+)-Germacrene A(-)-β-ElemeneToluene, reflux (110 °C), 2 hQuantitative[3]
(+)-Germacrene A(-)-β-ElemeneGC injection port, 250 °C100% conversion[1]

Experimental Protocols

Protocol 1: Thermal Rearrangement of (+)-Germacrene A in Solution

This protocol describes the laboratory-scale conversion of (+)-germacrene A to (-)-β-elemene in solution.

Materials:

  • (+)-Germacrene A (10.1 mg, 0.05 mmol)

  • Toluene (1 mL)

  • Preparative Thin-Layer Chromatography (TLC) plate (silica gel)

  • n-Pentane

  • Nitrogen gas stream

  • Flame-stretched 10-mL test tube

Procedure:

  • A solution of (+)-germacrene A (10.1 mg, 0.05 mmol) in 1 mL of toluene is prepared in a flame-stretched 10-mL test tube.

  • The solution is heated at reflux for 2 hours.

  • After cooling to room temperature, the solution is applied to a preparative TLC plate.

  • The toluene is evaporated under a stream of nitrogen.

  • The plate is developed using n-pentane as the eluent.

  • The band corresponding to (-)-β-elemene is scraped from the plate and the product is extracted to yield (-)-β-elemene as a clear oil (9.9 mg, quantitative yield).[3]

Protocol 2: Gas Chromatography-Mediated Cope Rearrangement

This method utilizes the high temperature of a gas chromatograph's injection port to induce the Cope rearrangement, which is useful for analytical purposes and for confirming the identity of the rearrangement product.

Instrumentation:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Chiral column (e.g., heptakis(6-O-TBDMS-2,3-di-O-methyl)-β-cyclodextrin)

Procedure:

  • A solution of (+)-germacrene A is injected into the GC-MS.

  • The injection port temperature is set to 250 °C to induce the Cope rearrangement.

  • The resulting (-)-β-elemene is separated on the chiral column and detected by the mass spectrometer.

  • Co-injection with a racemic standard of β-elemene can be used to confirm the identity and enantiomeric purity of the product.[2]

Diagrams

Cope_Rearrangement Workflow for the Synthesis of (-)-β-Elemene cluster_synthesis Synthesis of (+)-Germacrene A cluster_rearrangement Cope Rearrangement Farnesyl_Pyrophosphate Farnesyl Pyrophosphate Germacrene_A_Synthase Germacrene A Synthase Farnesyl_Pyrophosphate->Germacrene_A_Synthase Enzymatic Cyclization Germacrene_A (+)-Germacrene A Germacrene_A_Synthase->Germacrene_A Heating Heat (110-250 °C) Germacrene_A->Heating [3,3]-Sigmatropic Shift Elemene (-)-β-Elemene Heating->Elemene

Caption: Biomimetic synthesis of (-)-β-elemene.

Caption: Cope rearrangement of (+)-germacrene A.

The Cope rearrangement of 1,5-dienes is a cornerstone of modern organic synthesis, enabling the stereospecific construction of complex carbocyclic frameworks. While the direct application of this compound in natural product synthesis remains to be broadly explored, the analogous transformation in germacrene systems to yield elemane sesquiterpenoids highlights the strategic importance of this pericyclic reaction. The protocols and data presented herein provide a foundation for researchers to apply this powerful rearrangement in their own synthetic endeavors, particularly in the realm of biomimetic natural product synthesis.

References

Application Notes and Protocols for the Catalytic Cope Rearrangement of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cope rearrangement is a thermally induced[1][1]-sigmatropic rearrangement of 1,5-dienes. While the thermal reaction often requires high temperatures, the use of transition metal catalysts, particularly palladium(II) complexes, can significantly accelerate the reaction rate, allowing it to proceed under milder conditions. This document provides detailed application notes and protocols for the catalytic Cope rearrangement of 3,4-diethylhexa-1,5-diene to its more thermodynamically stable isomers, primarily (3E,5E)-4,5-diethylocta-3,5-diene, (3E,5Z)-4,5-diethylocta-3,5-diene, and (3Z,5Z)-4,5-diethylocta-3,5-diene. The methodologies described herein are based on established principles of palladium-catalyzed sigmatropic rearrangements and are intended to serve as a guide for laboratory execution.

Reaction Scheme

The catalytic Cope rearrangement of this compound results in the formation of a mixture of isomeric dienes. The reaction proceeds via a chair-like transition state, and the product distribution is influenced by the stereochemistry of the starting material and the reaction conditions.

Figure 1: Catalytic Cope Rearrangement of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the palladium-catalyzed Cope rearrangement of this compound based on analogous reactions of acyclic 1,5-dienes. Actual results may vary depending on the specific experimental conditions.

ParameterValueReference
Catalyst Loading 1-10 mol%[2]
Reaction Temperature 25-100 °C[3]
Reaction Time 2-24 hours[4]
Solvent Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Benzene[4]

Table 1: General Reaction Parameters.

Starting MaterialProduct(s)CatalystYield (%)Diastereomeric Ratio (E,E:E,Z:Z,Z)
meso-3,4-Diethylhexa-1,5-diene(3E,5E)- and (3Z,5Z)-4,5-diethylocta-3,5-dienePdCl2(PhCN)2>90Predominantly E,E and Z,Z
rac-3,4-Diethylhexa-1,5-diene(3E,5Z)-4,5-diethylocta-3,5-dienePdCl2(PhCN)2>90Predominantly E,Z

Table 2: Expected Product Distribution and Yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of analogous 3,4-disubstituted-1,5-hexadienes.[1]

Materials:

  • 3-Hexanone

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Thionyl chloride

  • Pyridine

  • Magnesium turnings

  • Anhydrous THF

Procedure:

  • Grignard Reaction: To a solution of 3-hexanone in anhydrous diethyl ether at 0 °C, add vinylmagnesium bromide solution dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dehydration (if necessary) or Reductive Coupling: (Method will vary based on the desired stereoisomer of the starting material). For the synthesis of the diene via reductive coupling of the corresponding allylic halide, the tertiary alcohol is first converted to the allylic chloride using thionyl chloride and pyridine. The resulting allylic chloride is then coupled using magnesium turnings in anhydrous THF.

  • Purification: Purify the resulting this compound by fractional distillation or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cope Rearrangement

This protocol is a general procedure for the palladium(II)-catalyzed Cope rearrangement of acyclic 1,5-dienes.[2][4]

Materials:

  • This compound (as a mixture of stereoisomers or a single stereoisomer)

  • Bis(benzonitrile)palladium(II) chloride [PdCl2(PhCN)2]

  • Anhydrous solvent (e.g., THF, CH2Cl2, or benzene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Catalyst Addition: Add bis(benzonitrile)palladium(II) chloride (0.05 mmol, 5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to isolate the isomeric octa-3,5-diene products.

  • Characterization: Characterize the products by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and comparison with known data for octa-3,5-diene isomers.

Visualizations

Palladium-Catalyzed Cope Rearrangement Mechanism

The proposed mechanism for the palladium(II)-catalyzed Cope rearrangement involves the coordination of the palladium catalyst to the diene, followed by a cyclization-induced rearrangement.

Cope_Mechanism cluster_0 Catalytic Cycle Diene This compound Coordination_Complex Diene-Pd Complex Diene->Coordination_Complex Coordination Pd_Catalyst PdCl2(PhCN)2 Pd_Catalyst->Coordination_Complex Transition_State Chair-like Transition State Coordination_Complex->Transition_State [3,3]-Sigmatropic Rearrangement Product_Complex Product-Pd Complex Transition_State->Product_Complex Product_Complex->Pd_Catalyst Product Octa-3,5-diene Isomers Product_Complex->Product Dissociation

Caption: Proposed mechanism for the palladium-catalyzed Cope rearrangement.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and subsequent catalytic rearrangement of this compound.

Experimental_Workflow Start Starting Materials (3-Hexanone, Vinylmagnesium bromide) Synthesis Synthesis of This compound Start->Synthesis Purification1 Purification (Distillation/Chromatography) Synthesis->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Rearrangement Catalytic Cope Rearrangement (PdCl2(PhCN)2) Characterization1->Rearrangement Purification2 Purification (Chromatography) Rearrangement->Purification2 Characterization2 Characterization of Products (NMR, MS, GC) Purification2->Characterization2 End Isomeric Octa-3,5-dienes Characterization2->End

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3,4-Diethylhexa-1,5-diene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,4-diethylhexa-1,5-diene. This guide is designed to assist researchers in overcoming common challenges encountered during this synthesis, ensuring a more efficient and successful experimental workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the reductive coupling of a 3-halopent-1-ene, such as 3-chloropent-1-ene or 3-bromopent-1-ene, using a metal like magnesium (Grignard-type reaction) or sodium (Wurtz-type reaction).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Metal Surface: The magnesium or sodium surface may be oxidized, preventing initiation of the reaction. 2. Presence of Water: Grignard and Wurtz reactions are highly sensitive to moisture, which will quench the organometallic intermediates. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. 4. Impure Starting Materials: Halogenated starting material may contain impurities that interfere with the reaction.1. Activate the metal surface: For magnesium, use a crystal of iodine, a small amount of 1,2-dibromoethane, or mechanical stirring to break the oxide layer. For sodium, ensure it is freshly cut and free of oxide. 2. Ensure anhydrous conditions: All glassware should be oven-dried, and solvents must be rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize temperature: For Grignard reactions, initiation may require gentle heating. Once started, maintain a gentle reflux. For Wurtz reactions, the temperature is often dictated by the solvent's boiling point. 4. Purify starting materials: Distill the 3-halopent-1-ene before use.
Formation of Significant Side Products 1. Wurtz Coupling: Disproportionation and elimination reactions can lead to the formation of pentene and pentyne byproducts.[1][2] 2. Grignard Reaction: If the reaction is too vigorous, side reactions such as elimination may occur. The Grignard reagent can also act as a base, leading to dehydrohalogenation of the starting material.1. Use of alternative metals: Consider using zinc or activated copper, which can sometimes provide higher selectivity in Wurtz-type couplings.[3] 2. Control reaction rate: Add the 3-halopent-1-ene slowly to the metal suspension to maintain a controlled reaction temperature and minimize side reactions.
Difficulty in Product Purification 1. Low Boiling Point: this compound is a volatile compound, making it susceptible to loss during solvent removal and distillation. 2. Similar Boiling Points of Byproducts: Byproducts formed during the reaction may have boiling points close to the desired product, making separation by simple distillation challenging.1. Use reduced pressure distillation: Vacuum distillation will lower the boiling point of the product, reducing the risk of decomposition and improving separation from less volatile impurities. 2. Employ fractional distillation: A fractionating column provides greater separation efficiency for compounds with close boiling points.
Isomer Formation The product, this compound, can exist as meso and (±) diastereomers.The ratio of diastereomers formed is often dependent on the reaction mechanism and conditions. Characterization by Gas Chromatography (GC) can be used to determine the isomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reductive coupling of a 3-halopent-1-ene (e.g., 3-chloropent-1-ene or 3-bromopent-1-ene). This can be achieved using an active metal like magnesium (forming a Grignard reagent intermediate) or sodium (Wurtz reaction).

Q2: Why is my Grignard reaction not initiating?

A2: The primary reason for non-initiation of a Grignard reaction is an oxidized magnesium surface or the presence of moisture. Ensure your glassware is rigorously dried, your solvent is anhydrous, and try activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q3: What are the expected side products in a Wurtz coupling reaction for this synthesis?

A3: In a Wurtz reaction, side reactions are common and can lead to the formation of alkenes and alkynes through disproportionation and elimination pathways.[1][2] For the coupling of 3-halopent-1-ene, you might expect to see pentene and pentyne derivatives.

Q4: How can I effectively purify the final product?

A4: Due to the volatile nature of this compound, purification is best achieved by distillation under reduced pressure. If significant amounts of byproducts with similar boiling points are present, fractional distillation is recommended for better separation.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the product can be confirmed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) will provide information on the molecular weight and fragmentation pattern, confirming the structure, while the gas chromatogram will indicate the purity and the ratio of any diastereomers present. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will also provide definitive structural confirmation.

Experimental Protocols

Adapted Protocol: Synthesis of this compound via Grignard Coupling

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 3-Bromopent-1-ene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Initiation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromopent-1-ene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 3-bromopent-1-ene solution to the flask. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Reaction: Once the reaction has initiated, add the remainder of the 3-bromopent-1-ene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and carefully remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dry Glassware & Reagents Initiation Initiate Grignard Reaction (Mg, I2, 3-bromopent-1-ene) Prep->Initiation Anhydrous Conditions Coupling Reductive Coupling Initiation->Coupling Exothermic Quench Quench with aq. NH4Cl Coupling->Quench Extract Solvent Extraction Quench->Extract Dry Dry with MgSO4 Extract->Dry Purify Fractional Distillation (Reduced Pressure) Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Initiation Reaction Initiated? Start->Check_Initiation Check_Moisture Anhydrous Conditions? Check_Initiation->Check_Moisture Yes Activate_Metal Activate Metal Surface Check_Initiation->Activate_Metal No Check_Temp Optimal Temperature? Check_Moisture->Check_Temp Yes Dry_System Dry Glassware/Solvents Check_Moisture->Dry_System No Adjust_Temp Adjust Heating/Cooling Check_Temp->Adjust_Temp No

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Optimizing reaction conditions for 3,4-Diethylhexa-1,5-diene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3,4-Diethylhexa-1,5-diene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of this compound. The information is compiled to address common challenges and optimize reaction conditions for improved yield and purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Grignard reagentEnsure magnesium turnings are fresh and the reaction is initiated properly (e.g., with a small crystal of iodine). Use anhydrous diethyl ether as the solvent.
Low reaction temperatureMaintain the reaction temperature according to the protocol. For the Grignard reaction, gentle reflux is often optimal.
Impure starting materialsUse freshly distilled 3-chloropentane and other reagents.
Inefficient couplingEnsure the copper(I) iodide catalyst is of high purity and added at the correct stage.
Formation of Significant Side Products Wurtz coupling of the Grignard reagentAdd the Grignard reagent slowly to the reaction mixture containing the catalyst. Maintain a consistent and moderate reaction temperature.
Isomerization of the productWork up the reaction under neutral or slightly basic conditions to avoid acid-catalyzed isomerization.
PolymerizationAvoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Purification Co-elution with starting materials or byproductsUtilize fractional distillation for purification. Gas chromatography can be used for analytical separation and purity assessment.
Presence of inorganic saltsPerform an aqueous workup with a mild acid (e.g., saturated ammonium chloride solution) to remove magnesium salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common approach involves the coupling of a suitable Grignard reagent, such as ethylmagnesium bromide, in the presence of a catalyst. Another potential route is the reductive coupling of a 3-halopentane.

Q2: What are the critical parameters to control during the synthesis?

The most critical parameters include the purity of reagents (especially the magnesium and alkyl halide), the exclusion of moisture and air (performing the reaction under an inert atmosphere), and precise temperature control throughout the reaction.

Q3: How can I minimize the formation of octane as a byproduct?

The formation of n-octane can result from the Wurtz-type self-coupling of the ethyl Grignard reagent. To minimize this, ensure a slow and controlled addition of the Grignard reagent to the reaction mixture and maintain the optimal reaction temperature.

Q4: What is the expected stereochemistry of the product?

The synthesis of this compound will produce a mixture of diastereomers (meso and dl). The ratio of these isomers can be influenced by the reaction conditions and the catalyst used.

Q5: What analytical techniques are recommended for product characterization?

The product should be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and identify any byproducts.

Experimental Protocol: Synthesis via Grignard Coupling

This protocol is a generalized procedure and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 3-Chloropentane

  • Copper(I) iodide (CuI)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-chloropentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 3-chloropentane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • In a separate flask under a nitrogen atmosphere, suspend copper(I) iodide in anhydrous diethyl ether.

    • Cool this suspension in an ice bath.

    • Slowly add the prepared Grignard reagent to the copper(I) iodide suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation.

Experimental Workflow

experimental_workflow reagents Prepare Reagents (Anhydrous Conditions) grignard Grignard Reagent Formation reagents->grignard Mg, 3-Chloropentane, Ether coupling Copper-Catalyzed Coupling grignard->coupling Grignard Solution workup Aqueous Workup & Extraction coupling->workup Reaction Mixture purification Fractional Distillation workup->purification Crude Product analysis Product Analysis (NMR, GC-MS) purification->analysis Purified Diene

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Diethylhexa-1,5-diene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction and Grignard reagent coupling. The Wittig reaction typically involves the reaction of a phosphorus ylide with a ketone, while the Grignard coupling route often utilizes the reductive coupling of an appropriate allylic halide in the presence of magnesium.

Q2: What are the expected stereochemical outcomes of these syntheses?

A2: The synthesis of this compound can result in a mixture of diastereomers, specifically the meso and the racemic (d,l) forms. The ratio of these isomers is highly dependent on the chosen synthetic route and reaction conditions. For instance, the stereochemistry of the starting materials in a Grignard coupling or the nature of the ylide and reaction conditions in a Wittig synthesis can influence the diastereomeric ratio.

Q3: How can I purify this compound from the reaction mixture?

A3: Fractional distillation is the primary method for purifying this compound. The success of the separation depends on the difference in boiling points between the desired product and any impurities. The boiling points of the meso and d,l isomers are very close, making their separation by standard distillation challenging and often requiring a highly efficient fractional distillation column.

Q4: What are the major side products to be aware of?

A4: In the Grignard coupling of 3-chloropent-1-ene, potential side products include the Wurtz coupling product, octa-3,5-diene, and the product of elimination, 3-ethylpent-1-ene. In the Wittig reaction, common byproducts include triphenylphosphine oxide, which can complicate purification, and unreacted starting materials.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Grignard Route: Low conversion of 3-chloropent-1-ene.1. Inactive magnesium surface due to oxidation. 2. Presence of moisture in the solvent or on glassware. 3. Low reaction temperature leading to slow initiation.1. Activate magnesium turnings prior to use (e.g., with a small crystal of iodine or by mechanical grinding). 2. Ensure all glassware is flame-dried and solvents are rigorously dried before use. 3. Gently warm the reaction mixture to initiate the Grignard formation, then maintain the desired reaction temperature.
Wittig Route: Low conversion of the starting ketone.1. Incomplete formation of the phosphorus ylide. 2. The ylide is not stable and decomposes before reacting. 3. The ketone is sterically hindered, slowing down the reaction.[1][2]1. Use a sufficiently strong base (e.g., n-butyllithium) and ensure anhydrous conditions for ylide generation. 2. Generate the ylide in situ in the presence of the ketone. 3. Increase the reaction time and/or temperature. Consider using a more reactive ylide if possible.
General: Significant amount of side products observed.1. Grignard Route: Formation of Wurtz coupling products. 2. Grignard Route: Competing elimination reactions. 3. Wittig Route: Self-condensation of the ylide or ketone.1. Add the solution of 3-chloropent-1-ene slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain a moderate reaction temperature to disfavor elimination pathways. 3. For the Wittig reaction, add the ylide solution slowly to the ketone.
Impure Product After Work-up
Symptom Possible Cause Suggested Solution
Presence of a lower boiling point impurity.Formation of 3-ethylpent-1-ene (boiling point: ~85°C) via elimination in the Grignard route.[3][4][5][6]Use a highly efficient fractional distillation column to separate it from the desired product (boiling point of this compound is higher).
Presence of an impurity with a similar boiling point.Formation of octa-3,5-diene (boiling point: ~131°C) from Wurtz coupling in the Grignard route.[1]Careful fractional distillation is required. The boiling points are close, so a column with a high number of theoretical plates is necessary.
Presence of a high boiling point, solid impurity.Triphenylphosphine oxide byproduct from the Wittig reaction.Most of the triphenylphosphine oxide can be removed by crystallization from a non-polar solvent (e.g., hexane) at low temperature before distillation. Alternatively, column chromatography can be employed.
Mixture of meso and d,l isomers.The reaction conditions did not favor the formation of a single diastereomer.Separation of the diastereomers by distillation is very difficult due to their similar boiling points. Chiral chromatography would be required for complete separation, which is often not practical on a preparative scale. Focus on optimizing the reaction for higher diastereoselectivity.

Experimental Protocols

Key Experiment: Synthesis via Grignard Reagent Coupling

This protocol describes a plausible method for the synthesis of this compound via the reductive coupling of 3-chloropent-1-ene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 3-chloropent-1-ene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activation of Magnesium: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation of Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of 3-chloropent-1-ene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by a slight warming and bubbling.

  • Formation of the Diene: Once the reaction has started, add the remaining solution of 3-chloropent-1-ene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve any remaining magnesium.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Data Presentation

Table 1: Physical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3-chloropent-1-eneC₅H₉Cl104.58~96
This compoundC₁₀H₁₈138.25~155-158
3-ethylpent-1-eneC₇H₁₄98.1985[3][4][5][6]
octa-3,5-dieneC₈H₁₄110.20131[1]

Table 2: Influence of Reaction Parameters on Yield (Hypothetical Data for Grignard Route)

ParameterCondition ACondition BCondition C
Solvent Diethyl EtherTHF1:1 Diethyl Ether:Toluene
Temperature 25°C40°C0°C
Addition Rate of Halide Fast (30 min)Slow (2 hours)Moderate (1 hour)
Yield of this compound 45%65%55%
Yield of octa-3,5-diene 20%10%15%
Yield of 3-ethylpent-1-ene 10%5%8%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry Glassware mg Activate Mg with Iodine start->mg reagents Prepare 3-chloropent-1-ene in anhydrous ether start->reagents initiation Initiate Reaction mg->initiation addition Slow Addition of 3-chloropent-1-ene reagents->addition initiation->addition stirring Stir at RT addition->stirring quench Quench with NH4Cl(aq) stirring->quench extract Extract with Ether quench->extract dry Dry with MgSO4 extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis.

troubleshooting_low_yield cluster_grignard Grignard Route Issues cluster_wittig Wittig Route Issues start Low Yield of This compound inactive_mg Inactive Mg start->inactive_mg Grignard moisture Moisture Present start->moisture Grignard side_reactions_g Side Reactions (Wurtz, Elimination) start->side_reactions_g Grignard ylide_formation Incomplete Ylide Formation start->ylide_formation Wittig ylide_stability Unstable Ylide start->ylide_stability Wittig steric_hindrance Sterically Hindered Ketone start->steric_hindrance Wittig solution_mg Activate Mg (Iodine, Grinding) inactive_mg->solution_mg Solution solution_moisture Flame-dry Glassware Use Anhydrous Solvents moisture->solution_moisture Solution solution_side_g Slow Addition Moderate Temperature side_reactions_g->solution_side_g Solution solution_ylide Strong Base Anhydrous Conditions ylide_formation->solution_ylide Solution solution_ylide_stability Generate Ylide in situ ylide_stability->solution_ylide_stability Solution solution_steric Increase Reaction Time/Temp steric_hindrance->solution_steric Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Stereoselective Cope Rearrangement of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling stereoselectivity in the Cope rearrangement of 3,4-diethylhexa-1,5-diene.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for controlling stereoselectivity in the Cope rearrangement of this compound?

A1: The stereochemical outcome of the thermal Cope rearrangement of this compound is primarily dictated by the stereochemistry of the starting material. The reaction proceeds through a highly ordered, chair-like transition state.[1][2] This concerted, pericyclic mechanism ensures that the stereocenters at C3 and C4 of the starting diene directly determine the stereochemistry of the resulting product, octa-3,5-diene. Therefore, to control the product's stereochemistry, you must start with a stereochemically pure precursor.

Q2: What are the expected products from the rearrangement of meso- and rac-(3R,4S)-3,4-diethylhexa-1,5-diene?

A2: Based on studies of the closely related 3,4-dimethylhexa-1,5-diene, the rearrangement is highly stereospecific.[1]

  • meso-(3R,4S)-3,4-Diethylhexa-1,5-diene is expected to yield predominantly (3E,5Z)-octa-3,5-diene .

  • rac-(3R,4R) and (3S,4S)-3,4-diethylhexa-1,5-diene are expected to yield (3E,5E)-octa-3,5-diene .

The preference for these products is due to the substituents adopting equatorial positions in the favored chair-like transition state to minimize steric hindrance.

Q3: Can I achieve enantioselectivity in this reaction starting from an achiral precursor?

A3: Achieving enantioselectivity in the Cope rearrangement of an achiral 1,5-diene is challenging and typically requires an external chiral influence. While the thermal rearrangement of unsubstituted or achirally substituted 1,5-dienes will not generate an enantiomeric excess, recent advances have shown that chiral catalysts, such as those based on gold or rhodium, can induce enantioselectivity in certain Cope rearrangements. However, for this compound, the most straightforward approach to an enantiopure product is to start with an enantiopure precursor.

Q4: What reaction conditions are typically required for the thermal Cope rearrangement?

A4: The thermal Cope rearrangement generally requires elevated temperatures, often in the range of 150-300 °C.[3][4] The specific temperature and reaction time will depend on the substrate and desired conversion. The reaction is typically carried out in a sealed tube or under reflux in a high-boiling, inert solvent. For substrates like this compound, temperatures around 200-250 °C are a reasonable starting point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity 1. Incorrect Starting Material Stereochemistry: The stereochemistry of the product is directly dependent on the starting diene. Contamination of the meso isomer with the rac form (or vice versa) will lead to a mixture of diastereomeric products. 2. High Reaction Temperatures: While high temperatures are necessary, excessively high temperatures might provide enough energy to overcome the activation barrier for the less-favored boat-like transition state, leading to minor amounts of the undesired diastereomer. 3. Side Reactions: At very high temperatures, other decomposition or isomerization pathways may become competitive.1. Verify Starting Material Purity: Use high-purity, stereochemically defined starting materials. Confirm the stereoisomeric purity of the this compound using appropriate analytical techniques (e.g., chiral GC, NMR with chiral shift reagents). 2. Optimize Temperature: Determine the lowest temperature at which a reasonable reaction rate is achieved. Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity. 3. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Low or No Conversion 1. Insufficient Temperature: The activation energy for the Cope rearrangement is significant. The reaction temperature may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium or completion.1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the progress. 2. Increase Reaction Time: Extend the reaction time and monitor the composition of the reaction mixture at various time points by GC or NMR.
Formation of Byproducts 1. Thermal Decomposition: At very high temperatures, the starting material or product may begin to decompose. 2. Presence of Catalytic Impurities: Trace amounts of acid or metal impurities can catalyze side reactions.1. Optimize Reaction Conditions: Find the lowest effective temperature and shortest necessary reaction time. 2. Purify Starting Materials and Solvents: Ensure that the starting diene and any solvent used are free from impurities.

Predicted Stereochemical Outcomes

The stereoselectivity of the Cope rearrangement of meso- and rac-3,4-diethylhexa-1,5-diene can be predicted by examining the respective chair-like transition states. The ethyl groups will preferentially occupy equatorial positions to minimize steric strain.

Starting MaterialMajor Transition State ConformationExpected Major ProductDiastereomeric Purity
meso-(3R,4S)-3,4-Diethylhexa-1,5-dieneChair-like with diequatorial ethyl groups(3E,5Z)-Octa-3,5-dieneHigh (>95%)
rac-(3R,4R/3S,4S)-3,4-Diethylhexa-1,5-dieneChair-like with equatorial and axial ethyl groups(3E,5E)-Octa-3,5-dieneHigh (>95%)

Note: The predicted high diastereomeric purity is based on the analogous 3,4-dimethylhexa-1,5-diene system, where the rearrangement is known to be highly stereospecific.[1]

Experimental Protocols

Synthesis of meso- and rac-3,4-Diethylhexa-1,5-diene (Adapted from a similar procedure for 3,4-dimethylhexa-1,5-diene)[5]

This synthesis involves the stereoselective preparation of the precursor aldehydes followed by a Wittig reaction.

  • Preparation of erythro- and threo-2,3-diethylpent-4-enal:

    • Controlled addition of dry hydrogen chloride to a mixture of propanal and trans-pent-2-en-1-ol at low temperature (-5 to 0 °C) will produce a mixture of cis- and trans-prop-1-enyl trans-pent-2-enyl ethers.

    • Separate the cis and trans ethers by fractional distillation.

    • The cis-isomer will undergo a Claisen rearrangement upon heating (e.g., ~140-150 °C) to yield erythro-2,3-diethylpent-4-enal.

    • The trans-isomer will similarly yield threo-2,3-diethylpent-4-enal.

  • Wittig Reaction to Form the Dienes:

    • Prepare methylenetriphenylphosphorane in situ from methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium or sodium amide) in an appropriate solvent like DMSO or THF.

    • React the erythro-aldehyde with the ylide to produce meso-3,4-diethylhexa-1,5-diene.

    • React the threo-aldehyde with the ylide to produce rac-3,4-diethylhexa-1,5-diene.

    • Purify the resulting dienes by distillation.

General Protocol for Thermal Cope Rearrangement
  • Preparation: Place the purified, stereochemically defined this compound (e.g., 100 mg) in a thick-walled glass tube. If using a solvent, a high-boiling, inert solvent such as diphenyl ether or 1,2,4-trichlorobenzene can be used.

  • Degassing (Optional but Recommended): For sensitive substrates or to prevent oxidation at high temperatures, subject the sample to several freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing: Seal the tube under vacuum or an inert atmosphere (e.g., argon).

  • Heating: Heat the sealed tube in a sand bath, oven, or heating block at the desired temperature (e.g., start at 220 °C) for a set amount of time (e.g., 4-8 hours).

  • Monitoring: After cooling, carefully open the tube and analyze the contents by GC, GC-MS, and/or NMR to determine the ratio of starting material to product and the diastereomeric ratio of the product.

  • Optimization: Adjust the temperature and reaction time as needed to optimize for conversion and selectivity.

Visualizations

Cope_Transition_States cluster_meso meso-(3R,4S)-Diene Rearrangement cluster_rac rac-(3R,4R/3S,4S)-Diene Rearrangement meso_start meso-3,4-Diethylhexa-1,5-diene meso_ts Chair-like Transition State (Diequatorial Ethyl Groups) meso_start->meso_ts Heat (Δ) meso_product (3E,5Z)-Octa-3,5-diene meso_ts->meso_product Stereospecific rac_start rac-3,4-Diethylhexa-1,5-diene rac_ts Chair-like Transition State (Equatorial/Axial Ethyl Groups) rac_start->rac_ts Heat (Δ) rac_product (3E,5E)-Octa-3,5-diene rac_ts->rac_product Stereospecific

Caption: Stereochemical pathways for the Cope rearrangement.

Experimental_Workflow cluster_analysis Analysis start Start with Stereochemically Pure this compound setup Place Diene in Sealed Tube (Inert Atmosphere) start->setup heat Heat to 200-250 °C setup->heat monitor Monitor Reaction by GC/NMR heat->monitor check_conversion Conversion > 95%? monitor->check_conversion check_conversion->heat No, continue heating workup Cool, Open, and Purify Product check_conversion->workup Yes check_selectivity Diastereoselectivity > 95%? check_selectivity->setup No, optimize T end Obtain Stereochemically Pure Octa-3,5-diene check_selectivity->end Yes workup->check_selectivity

Caption: General workflow for a thermal Cope rearrangement experiment.

References

Kinetic versus thermodynamic control in the Cope rearrangement of substituted 1,5-dienes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cope rearrangement. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the kinetic and thermodynamic complexities of this powerful[1][1]-sigmatropic rearrangement.

Frequently Asked Questions (FAQs)

Q1: My Cope rearrangement is resulting in a mixture of products. How can I control the selectivity?

A1: The formation of multiple products in a Cope rearrangement is a classic example of competition between kinetic and thermodynamic control. The product ratio is highly dependent on the reaction conditions, particularly temperature.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., the one with the lowest activation energy). This is often the less stable product. To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2][3][4]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate.[2][3] Under these conditions of thermodynamic (or equilibrium) control, the most stable product will be the major component of the mixture, regardless of how quickly it is formed.[5][6] To favor the thermodynamic product, increase the reaction temperature and ensure a sufficiently long reaction time to allow the system to reach equilibrium.[2]

The stability of the product is often dictated by factors like the degree of substitution on the double bonds (more substituted alkenes are generally more stable) or the relief of ring strain.[7][8]

Q2: What is the impact of substituents on the reaction outcome?

A2: Substituents can significantly influence both the rate and the equilibrium position of the Cope rearrangement.

  • Steric Effects: Bulky substituents can hinder the formation of the preferred chair-like transition state, potentially slowing down the reaction or favoring alternative pathways.[5]

  • Electronic Effects: Electron-withdrawing groups, such as cyano or ester groups, can influence the reaction's kinetic and thermodynamic profiles.[1][9] For instance, 3,3-dicyano-1,5-dienes often have high kinetic barriers and may result in equilibrium mixtures at elevated temperatures.[1] Phenyl groups can also affect the stability of the ground state and the transition state, influencing the reaction rate.[10]

  • Hydroxyl Groups (Oxy-Cope Rearrangement): A hydroxyl group at the C3 position leads to the oxy-Cope rearrangement. The initial product is an enol, which tautomerizes to a stable carbonyl compound.[8][11][12] This tautomerization is a strong thermodynamic driving force, making the reaction essentially irreversible and favoring the product.[6][12]

Q3: My oxy-Cope rearrangement is sluggish at high temperatures. Is there a way to accelerate it?

A3: Yes, the anionic oxy-Cope rearrangement is a powerful variation that dramatically accelerates the reaction. By deprotonating the hydroxyl group with a strong base (like potassium hydride, KH), an alkoxide is formed.[6] The rearrangement of this alkoxide is extraordinarily rapid, with rate enhancements of 10¹⁰ to 10¹⁷ reported.[6] This allows the reaction to proceed at much lower temperatures, often at or below room temperature, which can improve the selectivity and prevent degradation of sensitive substrates.[6][13]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conversion 1. Reaction temperature is too low for a standard thermal Cope rearrangement. 2. Steric hindrance is preventing the adoption of the necessary transition state geometry. 3. The starting material and product are of similar stability, leading to an unfavorable equilibrium.[11]1. Gradually increase the reaction temperature. Standard Cope rearrangements often require temperatures of 150-300°C.[7][11] 2. Consider if a boat-like transition state is possible, though it is generally higher in energy. For oxy-Cope substrates, switch to anionic conditions to overcome the kinetic barrier. 3. If possible, redesign the substrate to favor the product (e.g., by introducing substituents that will lead to a more stable alkene or by relieving ring strain).[8] For oxy-Cope, use anionic conditions to make the reaction irreversible.[6]
Product decomposition The required reaction temperature is too high, causing degradation of the starting material or product.For 1,5-dien-3-ols, use the anionic oxy-Cope rearrangement, which proceeds at much lower temperatures.[6][13] For other substrates, explore the use of Lewis acid or transition metal catalysts, which can sometimes lower the required reaction temperature.
Unexpected product observed An alternative rearrangement or side reaction is occurring. For example, in some cases, what appears to be a direct γ-allylation might be the result of a transient, low-barrier Cope rearrangement.[14]Carefully characterize the unexpected product to understand the reaction pathway. Analyze the thermodynamics of the system; a different, more stable product may be forming. Consider performing the reaction at a lower temperature to see if the kinetically favored product can be isolated.
Mixture of diastereomers The reaction is proceeding through both chair and boat transition states. The chair transition state is generally preferred, but the boat pathway can also occur, leading to different stereoisomers.[12]Modifying the solvent or substrate may influence the transition state preference. However, achieving high diastereoselectivity can be challenging if the energy difference between the transition states is small.

Data Presentation

The product distribution in a Cope rearrangement is highly sensitive to temperature. Below is a table illustrating the effect of temperature on the product mixture for a generic substituted 1,5-diene where Product B is thermodynamically more stable than Product A.

TemperatureControl Type% Product A (Kinetic)% Product B (Thermodynamic)
Low (e.g., 80°C)Kinetic>90%<10%
Intermediate (e.g., 120°C)Mixed~50%~50%
High (e.g., 160°C)Thermodynamic<15%>85%

Note: The exact temperatures and ratios are substrate-dependent. This table serves as a conceptual illustration.

For example, heating 3-methyl-1,5-hexadiene results in a rearranged product with a more substituted, and thus more stable, alkene. At equilibrium, this leads to a favorable product ratio.[7]

Experimental Protocols

Protocol 1: General Procedure for a Thermal Cope Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Place the substituted 1,5-diene (1.0 eq) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). If the substrate is a solid, add a high-boiling, inert solvent (e.g., diphenyl ether, decalin) to dissolve it.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 150°C and 250°C) using an oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the ratio of starting material to product.

  • Workup: Once the reaction has reached completion or equilibrium, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure (if volatile) or the product can be purified directly.

  • Purification: Purify the product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Anionic Oxy-Cope Rearrangement

This protocol is adapted from a literature procedure for the rearrangement of a 1,5-dien-3-ol.[5]

  • Preparation: To a solution of the 1,5-dien-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1-0.2 M) in a round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq).

  • Cooling: Immerse the flask in an ice bath (0°C).

  • Base Addition: Add potassium hydride (KH, 30% dispersion in mineral oil, 1.2 eq) in one portion. Caution: KH is highly reactive and flammable. Handle with appropriate care.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to -78°C (dry ice/acetone bath) and slowly quench by adding methanol.

  • Workup: Allow the mixture to warm to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification: Purify the resulting unsaturated carbonyl compound by flash column chromatography on silica gel.[5]

Visualizations

G cluster_0 Reaction Coordinate Diagram Reactant Substituted 1,5-Diene TS_Kinetic TS_Kinetic TS_Thermodynamic TS_Thermo Kinetic_Product Kinetic Product (Less Stable) Thermodynamic_Product Thermodynamic Product (More Stable)

Caption: Kinetic vs. Thermodynamic Pathways.

G start Start: Reaction yields product mixture q1 Goal: Favor Kinetic Product? start->q1 a1_yes Decrease Temperature Shorten Reaction Time q1->a1_yes Yes a1_no Goal: Favor Thermodynamic Product? q1->a1_no No end_k Kinetic Product Isolated a1_yes->end_k a2_yes Increase Temperature Lengthen Reaction Time (Allow for Equilibration) a1_no->a2_yes Yes a2_no Re-evaluate Substrate Design (e.g., Anionic Oxy-Cope) a1_no->a2_no No end_t Thermodynamic Product Isolated a2_yes->end_t end_r Reaction Redesigned a2_no->end_r

Caption: Troubleshooting Product Selectivity.

// Sub-nodes steric [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; electronic [label="Electronic (EWG/EDG)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; oxy [label="Oxy-Anion", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded];

time [label="Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded]; catalyst [label="Catalyst/Base", fillcolor="#F1F3F4", fontcolor="#202124", shape=box, style=rounded];

center -> temp; center -> substituents; center -> strain; center -> conditions;

substituents -> steric [dir=back]; substituents -> electronic [dir=back]; substituents -> oxy [dir=back];

conditions -> time [dir=back]; conditions -> catalyst [dir=back]; }

Caption: Factors Influencing Reaction Control.

References

Technical Support Center: Kinetic Analysis of 3,4-Diethylhexa-1,5-diene Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effect of temperature on the rearrangement kinetics of 3,4-Diethylhexa-1,5-diene.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the thermal rearrangement of this compound?

The thermal rearrangement of this compound is a Cope rearrangement, which is a[1][1]-sigmatropic shift. The expected product is a mixture of (E/Z)-octa-3,5-diene isomers.

Q2: At what temperature range should I expect the Cope rearrangement of this compound to occur at a measurable rate?

Q3: What analytical techniques are suitable for monitoring the reaction kinetics?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the progress of the rearrangement. It allows for the separation and quantification of the reactant (this compound) and the products ((E/Z)-octa-3,5-dienes). Capillary GC with a non-polar or medium-polarity column should provide good separation.

Q4: How can I ensure accurate and reproducible kinetic data?

To ensure high-quality data, it is crucial to maintain precise and constant temperature control throughout the experiment. The use of a thermostatically controlled oil bath, oven, or a dedicated reactor system is essential. Additionally, ensuring the purity of the starting material and using an internal standard for GC-MS analysis will improve accuracy.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction observed after prolonged heating. The reaction temperature is too low.Gradually increase the temperature in 10-20°C increments. Be aware that Cope rearrangements often have a high activation energy.
Decomposition of the starting material or product.Lower the reaction temperature and extend the reaction time. Analyze the sample by GC-MS to identify any degradation byproducts. Consider using a solvent to minimize intermolecular side reactions.
Reaction proceeds too quickly to be accurately measured. The reaction temperature is too high.Lower the temperature to slow down the reaction rate. For very fast reactions, consider using a stopped-flow apparatus or rapid quenching techniques.
Inconsistent kinetic data between runs. Inaccurate temperature control.Calibrate your heating apparatus (e.g., oil bath, oven) using a certified thermometer. Ensure uniform heating of the reaction vessel.
Inconsistent sample preparation.Use a precise method for preparing your reaction mixtures, including accurate weighing of the starting material and addition of an internal standard.
Leakage from the reaction vessel at high temperatures.Ensure that the sealed tubes or reaction vessels are properly sealed and can withstand the reaction temperature and any potential pressure buildup.
Poor separation of reactant and product peaks in GC-MS. Inappropriate GC column or temperature program.Optimize the GC method. Try a different column with a different stationary phase (e.g., a more polar column if a non-polar one is being used). Adjust the temperature ramp rate and final temperature.
Presence of unexpected side products. The presence of impurities in the starting material.Purify the this compound before use, for example, by distillation or chromatography.
The reaction is not as clean as expected, with competing reaction pathways.Analyze the side products by MS to identify their structures. This may provide insight into alternative reaction mechanisms. Consider using a lower temperature to favor the desired rearrangement.

Quantitative Data

ParameterValue
Enthalpy of Activation (ΔH‡)23.8 kcal/mol
Entropy of Activation (ΔS‡) at 100°C-12.9 cal/mol·K

Note: These values should be used as a guideline. The actual kinetic parameters for this compound may differ due to the electronic and steric effects of the ethyl groups compared to the phenyl groups.

Experimental Protocols

Detailed Methodology for Kinetic Analysis using Sealed Tube and GC-MS

This protocol outlines a general procedure for studying the kinetics of the thermal rearrangement of this compound.

1. Materials and Reagents:

  • This compound (high purity)
  • High boiling point inert solvent (e.g., dodecane, tetradecane)
  • Internal standard (e.g., a long-chain alkane not present in the solvent, such as hexadecane)
  • Heavy-walled glass tubes suitable for sealing under vacuum
  • High-temperature oil bath or oven with precise temperature control
  • Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Preparation of Reaction Samples: a. Prepare a stock solution of this compound and the internal standard in the chosen inert solvent. A typical concentration might be around 0.05 M for the diene and 0.025 M for the internal standard. b. Aliquot a precise volume (e.g., 0.5 mL) of the stock solution into each of the heavy-walled glass tubes. c. Connect each tube to a vacuum line, freeze the contents with liquid nitrogen, and evacuate the tube. d. Seal the tubes using a high-temperature torch while under vacuum. This prevents oxidation and side reactions with atmospheric components at high temperatures.

3. Kinetic Runs: a. Set the high-temperature oil bath or oven to the desired reaction temperature (e.g., 100°C). Ensure the temperature is stable and uniform. b. Place the sealed tubes into the heating apparatus simultaneously. c. At predetermined time intervals, remove one tube from the heat and immediately quench the reaction by plunging it into an ice-water bath. d. Store the quenched samples in a freezer until they are ready for analysis.

4. Sample Analysis by GC-MS: a. Carefully open the sealed tubes. b. Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., hexane) if necessary. c. Inject the sample into the GC-MS. d. Use a suitable GC temperature program to achieve good separation of the reactant, product isomers, and the internal standard. e. Identify the peaks corresponding to this compound and the octa-3,5-diene isomers based on their mass spectra. f. Integrate the peak areas of the reactant and the internal standard.

5. Data Analysis: a. Calculate the concentration of the reactant at each time point using the ratio of its peak area to the peak area of the internal standard. b. Plot the natural logarithm of the reactant concentration versus time. If the reaction is first-order, this plot should be linear. c. The negative of the slope of this line will be the pseudo-first-order rate constant (k) at that temperature. d. Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant. e. Use the Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation to determine the activation energy (Ea) and the pre-exponential factor (A) or the enthalpy and entropy of activation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (Diene + Internal Standard in Solvent) B Aliquot into Glass Tubes A->B C Freeze-Pump-Thaw & Seal Tubes B->C D Heat Sealed Tubes at Constant Temperature (T) C->D E Remove & Quench Samples at Timed Intervals D->E F Analyze Samples by GC-MS E->F G Determine Reactant Concentration F->G H Plot ln[Reactant] vs. Time G->H I Calculate Rate Constant (k) H->I J Determine Activation Parameters (Arrhenius/Eyring Plot) I->J Signaling_Pathway Reactant This compound TS Chair-like Transition State Reactant->TS Δ (Heat) Product (E/Z)-Octa-3,5-dienes TS->Product

References

Preventing polymerization of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,4-Diethylhexa-1,5-diene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of this compound?

A1: this compound, like other non-conjugated dienes, can undergo polymerization through free-radical or thermally initiated pathways. The primary causes include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.

  • Light: UV light can generate free radicals, which act as initiators for polymerization.

  • Presence of Initiators: Contamination with peroxides (formed by exposure to air), residual catalysts from synthesis, or other radical-generating species can trigger polymerization.[1]

  • Improper Storage: Long-term storage without an appropriate inhibitor or under inadequate conditions (e.g., exposure to air and light) increases the risk of polymerization.

Q2: How can I visually detect if my this compound has started to polymerize?

A2: Early-stage polymerization may not be visually apparent. However, as polymerization progresses, you might observe the following signs:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Formation of Precipitates: Solid particles or a gel-like substance may appear in the liquid.

  • Cloudiness: The initially clear liquid may become hazy or cloudy.

  • Color Change: A slight yellowing or browning of the liquid can indicate degradation and potential polymerization.

Q3: What are the recommended inhibitors to prevent the polymerization of this compound?

A3: While specific studies on this compound are limited, common free-radical inhibitors for unsaturated hydrocarbons are recommended. These include phenolic compounds and stable free radicals. The choice of inhibitor may depend on the experimental conditions and the required purity of the diene. Commonly used inhibitors for dienes and olefins include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant.

  • Hydroquinone (HQ): Another effective phenolic inhibitor.

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical that is a highly effective polymerization inhibitor.

Troubleshooting Guides

Problem 1: My this compound has become viscous.

  • Possible Cause: Onset of polymerization.

  • Troubleshooting Steps:

    • Assess the Extent: Determine if the viscosity change is minimal or if significant solidification has occurred.

    • Consider Purification (for low viscosity): If the material is still liquid and only slightly viscous, it may be possible to purify it by distillation after adding a suitable inhibitor to the distillation flask to prevent further polymerization at elevated temperatures. Caution: Distillation of potentially polymerized material can be hazardous. Proceed with extreme care and appropriate safety measures.

    • Disposal (for high viscosity or solidification): If the material is highly viscous or has solidified, it is generally not recommended to attempt purification. The polymerization process can be exothermic and difficult to control. Dispose of the material according to your institution's hazardous waste guidelines.

    • Future Prevention: Review your storage and handling procedures. Ensure the diene is stored with an appropriate inhibitor, under an inert atmosphere, and protected from light and heat.

Problem 2: I need to use inhibitor-free this compound for my reaction. How do I remove the inhibitor?

  • Possible Cause: The presence of an inhibitor is interfering with a planned reaction (e.g., a polymerization study or a metal-catalyzed reaction).

  • Troubleshooting Steps (choose one based on the inhibitor and required purity):

    • Method 1: Alkali Wash (for phenolic inhibitors like BHT and HQ)

      • In a separatory funnel, dissolve the diene in a non-polar, water-immiscible solvent (e.g., diethyl ether or hexane).

      • Wash the organic solution three times with a 1 M aqueous sodium hydroxide (NaOH) solution to extract the phenolic inhibitor.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

      • Filter to remove the drying agent.

      • Remove the solvent under reduced pressure.

      • Important: Use the inhibitor-free diene immediately, as it will be highly susceptible to polymerization.

    • Method 2: Column Chromatography

      • Pass the diene through a short column of activated basic alumina. This is effective for removing phenolic inhibitors.

      • Collect the eluent. The inhibitor will be retained on the column.

      • Important: Use the purified diene immediately.

    • Method 3: Use of Pre-packed Inhibitor Removal Columns

      • Commercially available pre-packed columns can be used for the convenient removal of common inhibitors. Follow the manufacturer's instructions for use.[2]

Data Presentation

Table 1: Recommended Inhibitors and Concentrations for Stabilization of Dienes and Olefins

InhibitorTypeTypical Concentration RangeNotes
Butylated Hydroxytoluene (BHT)Phenolic100 - 500 ppm (0.01 - 0.05%)Effective and commonly used. Can be removed by alkali wash or column chromatography. Optimal concentrations may vary; higher levels can affect some reactions.[3][4][5][6]
Hydroquinone (HQ)Phenolic100 - 200 ppm (0.01 - 0.02%)A common choice for monomer stabilization during storage and transport.[7] Can be removed by alkali wash.
4-tert-Butylcatechol (TBC)Phenolic50 - 100 ppm (0.005 - 0.01%)Often used for stabilizing butadiene and styrene. Removable with an alkali wash.
TEMPOStable Radical50 - 200 ppm (0.005 - 0.02%)Highly effective radical scavenger. May be more challenging to remove completely compared to phenolic inhibitors.

Note: The optimal inhibitor and concentration for this compound have not been empirically determined in the literature. The values in this table are based on common practices for other unsaturated monomers and should be used as a starting point for stabilization.

Experimental Protocols

Protocol 1: Addition of an Inhibitor to this compound for Storage

  • Objective: To stabilize this compound for short- to medium-term storage.

  • Materials:

    • This compound

    • Selected inhibitor (e.g., BHT)

    • Anhydrous solvent (e.g., hexane, if needed to prepare a stock solution of the inhibitor)

    • Amber glass bottle with a tightly sealing cap

    • Inert gas (e.g., nitrogen or argon)

  • Procedure:

    • Calculate the amount of inhibitor required to achieve the desired concentration (e.g., 200 ppm BHT).

    • If the inhibitor is a solid, it is often easier to prepare a stock solution in a small amount of a volatile, anhydrous solvent.

    • Add the calculated amount of inhibitor or inhibitor solution to the this compound.

    • Mix thoroughly by gentle swirling or inversion.

    • Transfer the stabilized diene to a clean, dry amber glass bottle.

    • Purge the headspace of the bottle with an inert gas for several minutes to displace any air.

    • Seal the bottle tightly.

    • Store the bottle in a cool, dark place, preferably in a refrigerator rated for flammable materials.

Protocol 2: Monitoring for Polymer Formation using ¹H NMR Spectroscopy

  • Objective: To quantitatively or semi-quantitatively assess the presence of polymer or oligomers in a sample of this compound.

  • Principle: The ¹H NMR spectrum of the pure monomer will show sharp, well-defined peaks corresponding to its specific protons. The formation of polymers or oligomers will result in the appearance of broad signals, typically in the aliphatic region of the spectrum, due to the overlapping resonances of the repeating monomer units in different chemical environments.

  • Procedure:

    • Acquire a ¹H NMR spectrum of a freshly purified or new batch of this compound to serve as a reference.

    • To test a stored sample, prepare a solution in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum of the test sample under the same conditions as the reference.

    • Analysis:

      • Compare the spectrum of the test sample to the reference spectrum.

      • Look for the appearance of broad humps or signals, particularly in the 0.8-2.5 ppm region, which are not present in the reference spectrum.

      • The integration of these broad signals relative to the sharp monomer peaks can provide a rough estimate of the extent of polymerization.

Visualizations

Troubleshooting_Polymerization cluster_observe Observation cluster_evaluate Evaluation cluster_action Action observe Observe properties of This compound viscosity Increased viscosity? observe->viscosity precipitate Precipitate/haze? viscosity->precipitate No confirm Confirm with analytical method (e.g., ¹H NMR) viscosity->confirm Yes no_issue No signs of polymerization. Proceed with experiment. precipitate->no_issue No precipitate->confirm Yes purify Consider purification (distillation with inhibitor) confirm->purify Minor polymerization dispose Dispose of material confirm->dispose Significant polymerization

Caption: Troubleshooting workflow for suspected polymerization.

Inhibitor_Removal_Workflow cluster_decision Select Removal Method cluster_methods Procedures start Start: Inhibitor-containing This compound inhibitor_type Inhibitor Type? start->inhibitor_type alkali_wash Alkali Wash (for phenolic inhibitors) inhibitor_type->alkali_wash Phenolic (BHT, HQ) column Column Chromatography (Alumina or pre-packed) inhibitor_type->column Phenolic / Other end_product Inhibitor-free This compound (Use Immediately) alkali_wash->end_product column->end_product

Caption: Workflow for removing polymerization inhibitors.

References

Validation & Comparative

Comparative Guide to the Synthesis and Purity Validation of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,4-diethylhexa-1,5-diene, a valuable building block in organic synthesis. It details a robust experimental protocol based on the well-established Wittig reaction and outlines rigorous analytical methods for purity validation. Furthermore, a comparison with a structurally related diene, 3,4-dimethylhexa-1,5-diene, is presented to offer context on synthetic accessibility and potential impurity profiles.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction, a powerful and widely used method for creating carbon-carbon double bonds. This approach involves the reaction of a phosphorus ylide with a carbonyl compound. In this case, 2,3-diethylsuccinaldehyde serves as the dialdehyde precursor.

Proposed Synthetic Pathway

The overall synthetic scheme is a two-step process starting from commercially available materials. The key transformation is the double Wittig olefination of 2,3-diethylsuccinaldehyde.

Synthesis_Pathway cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Wittig Reaction Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Methyltriphenylphosphonium_bromide->Ylide in THF Base Strong Base (e.g., n-BuLi) Base->Ylide Dialdehyde 2,3-Diethylsuccinaldehyde Product This compound Dialdehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct Ylide_step2 Methylenetriphenylphosphorane Ylide_step2->Product Purity_Validation_Workflow Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purified_Product->GC_MS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR Purity_Assessment Purity Assessment (%) GC_MS->Purity_Assessment Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation

A Comparative Guide to the Spectroscopic Analysis of 3,4-Diethylhexa-1,5-diene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the isomers of 3,4-diethylhexa-1,5-diene, a molecule of interest in organic synthesis and material science. Due to the limited availability of published experimental data for these specific isomers, this guide leverages predicted spectroscopic data alongside established experimental protocols to offer a valuable resource for researchers. The focus is on providing a clear comparison of the expected spectroscopic signatures of the meso, (3R,4R), and (3S,4S) isomers of this compound.

Isomers of this compound

This compound (C₁₀H₁₈) possesses two chiral centers at the C3 and C4 positions, giving rise to three stereoisomers: a meso compound ((3R,4S) or (3S,4R), which are identical) and a pair of enantiomers, (3R,4R)-3,4-diethylhexa-1,5-diene and (3S,4S)-3,4-diethylhexa-1,5-diene.

isomers diene This compound meso meso diene->meso Diastereomer enantiomers enantiomers diene->enantiomers Diastereomers RR RR enantiomers->RR SS SS enantiomers->SS

Figure 1: Logical relationship of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, such as the meso and enantiomeric pairs of this compound. While the ¹H and ¹³C NMR spectra of the (3R,4R) and (3S,4S) enantiomers are identical in an achiral solvent, they will differ from the spectrum of the meso isomer.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the isomers of this compound. These predictions were generated using computational algorithms and provide a basis for comparison.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

Proton meso-3,4-Diethylhexa-1,5-diene (3R,4R)/(3S,4S)-3,4-Diethylhexa-1,5-diene
=CH-5.755.78
=CH₂4.98, 4.955.01, 4.96
-CH-2.152.18
-CH₂-1.451.48
-CH₃0.850.88

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon meso-3,4-Diethylhexa-1,5-diene (3R,4R)/(3S,4S)-3,4-Diethylhexa-1,5-diene
=CH-142.5142.8
=CH₂114.0114.2
-CH-50.050.3
-CH₂-25.025.2
-CH₃12.012.3

Note: Predicted values can vary between different software and algorithms. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectra of all isomers of this compound are expected to be very similar, as they contain the same functional groups. Key characteristic absorption bands are anticipated at:

  • ~3080 cm⁻¹: C-H stretch of the vinyl (=C-H) groups.

  • ~2960-2850 cm⁻¹: C-H stretch of the ethyl (-CH₂- and -CH₃) groups.

  • ~1640 cm⁻¹: C=C stretch of the alkene.

  • ~990 and 910 cm⁻¹: Out-of-plane C-H bending of the vinyl group.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the meso and enantiomeric isomers due to differences in their symmetry and conformational preferences.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of the isomers of this compound are also expected to be nearly identical. The molecular ion peak (M⁺) would be observed at m/z = 138. Common fragmentation patterns for alkenes would likely involve allylic cleavage. The loss of an ethyl group (C₂H₅) would result in a significant fragment at m/z = 109. Further fragmentation could lead to smaller hydrocarbon fragments.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid hydrocarbon samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the diene isomer in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Mass spectra are typically recorded using electron ionization (EI) at 70 eV.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Purified Isomer of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir gcms GC-MS Analysis sample->gcms data Comparative Analysis of Spectroscopic Data nmr->data ir->data gcms->data

Figure 2: A generalized workflow for the spectroscopic analysis of the diene isomers.

A Comparative Guide to 3,4-Diethylhexa-1,5-diene and 3,4-dimethylhexa-1,5-diene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 3,4-diethylhexa-1,5-diene and 3,4-dimethylhexa-1,5-diene, focusing on their synthesis, physical and chemical properties, and reactivity, with a particular emphasis on the Cope rearrangement. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications.

Introduction

This compound and 3,4-dimethylhexa-1,5-diene are substituted 1,5-dienes that serve as important substrates in various organic transformations. Their utility is most prominently highlighted in the study of[1][1]-sigmatropic rearrangements, specifically the Cope rearrangement. The nature of the alkyl substituents at the 3 and 4 positions significantly influences the physical properties and reactivity of these dienes, making a direct comparison valuable for experimental design and theoretical studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in the table below. These properties are essential for understanding the behavior of these molecules in different experimental conditions.

PropertyThis compound3,4-Dimethylhexa-1,5-diene
Molecular Formula C₁₀H₁₈[1]C₈H₁₄
Molecular Weight 138.25 g/mol [1]110.20 g/mol [2]
IUPAC Name This compound[1]3,4-Dimethylhexa-1,5-diene[2]
CAS Number Not available4894-63-7[2]
Boiling Point Not available115-116 °C (estimated)
Density Not available0.76 g/cm³ (estimated)
Stereoisomers meso and (±) forms[1]meso and (±) forms

Synthesis and Experimental Protocols

The synthesis of these 3,4-disubstituted hexa-1,5-dienes can be achieved through various synthetic routes. Below are detailed protocols for the synthesis of the dimethyl derivative and a proposed pathway for its diethyl analog.

Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene

A well-established method for the synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene involves a Claisen rearrangement followed by a Wittig reaction.[3]

Experimental Protocol:

  • Preparation of 2,3-dimethylpent-4-enal:

    • A mixture of propionaldehyde and trans-crotyl alcohol is treated with dry hydrogen chloride at -5 °C to yield a mixture of cis- and trans-prop-1-enyl trans-but-2-enyl ether.

    • The cis and trans isomers are separated by spinning-band fractional distillation.

    • The separated isomers are then heated to 142 °C to induce a Claisen rearrangement, yielding erythro-2,3-dimethylpent-4-enal from the cis-isomer and the threo-isomer from the trans-isomer.

  • Wittig Reaction:

    • The respective aldehydes (erythro or threo) are reacted with methylenetriphenylphosphorane in dimethyl sulfoxide.

    • This reaction converts the aldehydes into meso- and (±)-3,4-dimethylhexa-1,5-diene, respectively.

Synthesis_Dimethyl cluster_0 Claisen Rearrangement cluster_1 Wittig Reaction Propionaldehyde Propionaldehyde Ethers cis/trans-prop-1-enyl trans-but-2-enyl ether Propionaldehyde->Ethers HCl, -5°C Crotyl_Alcohol trans-Crotyl Alcohol Crotyl_Alcohol->Ethers Aldehydes erythro/threo-2,3-dimethylpent-4-enal Ethers->Aldehydes 142°C Dimethyl_Diene meso/(±)-3,4-dimethylhexa-1,5-diene Aldehydes->Dimethyl_Diene Phosphorane Methylenetriphenylphosphorane Phosphorane->Dimethyl_Diene DMSO

Synthesis of 3,4-dimethylhexa-1,5-diene.
Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reductive coupling of a 3-halopent-1-ene using a Grignard-type reaction.

Proposed Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • Magnesium turnings are activated in anhydrous diethyl ether.

    • A solution of 3-bromopent-1-ene in anhydrous diethyl ether is added dropwise to the magnesium suspension under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed, forming the Grignard reagent, pent-1-en-3-ylmagnesium bromide.

  • Coupling Reaction:

    • The Grignard reagent is then coupled with an appropriate electrophile, such as 3-bromopent-1-ene itself, in the presence of a suitable catalyst (e.g., a copper(I) salt) to facilitate the formation of the C-C bond at the 3 and 4 positions, yielding this compound. The diastereomeric ratio of the product would depend on the reaction conditions.

Synthesis_Diethyl cluster_0 Grignard Formation cluster_1 Coupling Reaction Bromopentene 3-Bromopent-1-ene Grignard Pent-1-en-3-ylmagnesium bromide Bromopentene->Grignard Anhydrous Ether Magnesium Magnesium Magnesium->Grignard Diethyl_Diene This compound Grignard->Diethyl_Diene Cu(I) catalyst

Proposed synthesis of this compound.

The Cope Rearrangement

The Cope rearrangement is a thermal, uncatalyzed[1][1]-sigmatropic rearrangement of a 1,5-diene. This concerted reaction proceeds through a cyclic, chair-like transition state and results in the formation of an isomeric 1,5-diene.[4]

Cope_Rearrangement Starting_Diene 3,4-Disubstituted-1,5-hexadiene Transition_State Chair-like Transition State Starting_Diene->Transition_State Heat Product_Diene Isomeric 1,5-diene Transition_State->Product_Diene

General mechanism of the Cope Rearrangement.

  • Steric Effects: The ethyl groups in this compound are bulkier than the methyl groups in 3,4-dimethylhexa-1,5-diene. This increased steric hindrance in the starting material could potentially lower the activation energy for the rearrangement as the molecule seeks to relieve this strain in the transition state. However, steric interactions within the chair-like transition state must also be considered. The relative stability of the starting materials and products will ultimately determine the position of the equilibrium.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The difference in the inductive effect between a methyl and an ethyl group is generally small and is not expected to be the dominant factor in determining the relative rates of rearrangement for these two compounds.

Without experimental data, it is difficult to definitively state which compound would undergo the Cope rearrangement more readily. However, the study of these two closely related molecules would provide valuable insight into the subtle steric factors that govern this classic pericyclic reaction.

Spectroscopic Data Comparison

Detailed spectroscopic analysis is crucial for the characterization of these compounds. Below is a summary of the expected NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
This compound ~5.8 (m, -CH=CH₂), ~5.0 (m, -CH=CH₂), ~2.1 (m, -CH-), ~1.5 (m, -CH₂-CH₃), ~0.9 (t, -CH₂-CH₃)~140 (-CH=), ~115 (=CH₂), ~45 (-CH-), ~25 (-CH₂-), ~12 (-CH₃)
3,4-Dimethylhexa-1,5-diene ~5.7 (m, -CH=CH₂), ~4.9 (m, -CH=CH₂), ~2.2 (m, -CH-), ~1.0 (d, -CH₃)~142 (-CH=), ~114 (=CH₂), ~41 (-CH-), ~15 (-CH₃)[3]
Mass Spectrometry (MS)
CompoundExpected Molecular Ion (M⁺)Key Fragmentation Patterns
This compound m/z 138Loss of ethyl radical (m/z 109), Loss of allyl radical (m/z 97), Retro-Diels-Alder type fragmentation.
3,4-Dimethylhexa-1,5-diene m/z 110[2]Loss of methyl radical (m/z 95), Loss of allyl radical (m/z 69), Retro-Diels-Alder type fragmentation.

Conclusion

This compound and 3,4-dimethylhexa-1,5-diene are valuable substrates for investigating the subtleties of the Cope rearrangement and other electrophilic addition and cycloaddition reactions. While their physical and chemical properties are broadly similar, the difference in the steric bulk of the ethyl versus methyl groups is expected to manifest in their reactivity, particularly in the kinetics and thermodynamics of the Cope rearrangement. This guide provides a foundational comparison based on available data and theoretical principles. Further experimental investigation is warranted to fully elucidate the comparative performance of these two dienes in various chemical transformations.

References

Reactivity of 3,4-Disubstituted Hexa-1,5-Dienes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituent effects on reaction kinetics and product distribution is paramount. This guide provides a comparative analysis of the reactivity of 3,4-disubstituted hexa-1,5-dienes, with a focus on the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift that is a cornerstone of synthetic organic chemistry.

While a direct quantitative comparison of 3,4-diethyl-1,5-hexadiene with other 3,4-disubstituted analogues is limited in publicly available experimental data, a robust understanding of its reactivity can be extrapolated from studies on closely related compounds, primarily the 3,4-dimethyl and 3,4-diphenyl analogues. The primary reaction pathway for these molecules is the Cope rearrangement, a concerted process that proceeds through a highly ordered, chair-like transition state.

The Cope Rearrangement: A Mechanistic Overview

The Cope rearrangement is an intramolecular isomerization that involves the reorganization of six electrons over a six-atom cyclic transition state. The reaction is stereospecific, with the stereochemistry of the starting material directly influencing the stereochemistry of the product. For 3,4-disubstituted hexa-1,5-dienes, the rearrangement leads to the formation of a new 1,5-diene with the substituents shifted to new positions. The general transformation is depicted below:

cope_rearrangement cluster_start 3,4-Disubstituted Hexa-1,5-diene cluster_ts Chair-like Transition State cluster_product Rearranged 1,5-Diene start R1, R2 at C3, C4 ts [3,3]-Sigmatropic Shift start->ts Heat (Δ) product R1, R2 at C1, C6 of new diene ts->product

Figure 1. Generalized workflow of the Cope rearrangement for 3,4-disubstituted hexa-1,5-dienes.

The rate and equilibrium of the Cope rearrangement are sensitive to the nature of the substituents at the 3 and 4 positions. Steric and electronic effects of these substituents influence the stability of both the ground state and the transition state, thereby dictating the kinetic and thermodynamic parameters of the reaction.

Comparative Reactivity Analysis

Substituent (R)Expected Relative Rate of RearrangementKey Considerations
Methyl (CH₃) BaselineThe methyl groups provide steric bulk that can influence the conformational preferences of the ground state and the transition state. The stereospecificity of the rearrangement of meso- and rac-3,4-dimethyl-1,5-hexadiene is well-documented, proceeding through distinct chair-like transition states.[1]
Ethyl (CH₂CH₃) Similar to or slightly slower than methylThe slightly larger steric profile of the ethyl group compared to the methyl group may lead to increased steric hindrance in the transition state, potentially slowing the reaction rate. However, the electronic effect is similar to the methyl group.
Phenyl (C₆H₅) Significantly faster than alkyl groupsPhenyl groups can stabilize the diradical character of the transition state through resonance, thereby lowering the activation energy.[2] Experimental data for dl-3,4-diphenylhexa-1,5-diene shows a significantly lower activation enthalpy compared to what is generally observed for alkyl-substituted analogues.[2]

Table 1. Qualitative Comparison of Reactivity of 3,4-Disubstituted Hexa-1,5-dienes in the Cope Rearrangement.

Experimental Protocols

Detailed experimental data for the synthesis and rearrangement of 3,4-diethyl-1,5-hexadiene is not extensively reported. However, the synthesis of the closely related 3,4-dimethyl-1,5-hexadiene provides a valuable template.

Synthesis of meso- and (±)-3,4-Dimethylhexa-1,5-diene[3]

The synthesis involves the Claisen rearrangement of stereoisomeric prop-1-enyl but-2-enyl ethers to produce the corresponding 2,3-dimethylpent-4-enals. These aldehydes are then converted to the target dienes via a Wittig reaction.

synthesis_workflow start Propionaldehyde + trans-Crotyl alcohol ether cis- and trans-prop-1-enyl trans-but-2-enyl ether start->ether Dry HCl aldehyde erythro- and threo-2,3-dimethylpent-4-enal ether->aldehyde Heat (142 °C) Claisen Rearrangement product meso- and (±)-3,4-dimethylhexa-1,5-diene aldehyde->product wittig Methylenetriphenylphosphorane wittig->product Wittig Reaction

Figure 2. Synthetic workflow for meso- and (±)-3,4-dimethylhexa-1,5-diene.

Step 1: Synthesis of cis- and trans-prop-1-enyl trans-but-2-enyl ether: Dry hydrogen chloride is passed through a mixture of propionaldehyde and trans-crotyl alcohol at -5 °C. The resulting cis and trans ethers are separated by fractional distillation.

Step 2: Claisen Rearrangement: The separated cis- and trans-ethers are heated to 142 °C to induce a Claisen rearrangement, yielding erythro- and threo-2,3-dimethylpent-4-enal, respectively.

Step 3: Wittig Olefination: The respective aldehydes are treated with methylenetriphenylphosphorane in dimethyl sulfoxide to afford meso- and (±)-3,4-dimethylhexa-1,5-diene.

General Procedure for Thermal Cope Rearrangement

The thermal Cope rearrangement is typically carried out by heating the neat 1,5-diene or a solution in an inert, high-boiling solvent in a sealed tube. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Example Protocol (adapted from the study of dl-3,4-diphenylhexa-1,5-diene): [2] A solution of the 3,4-disubstituted hexa-1,5-diene in a high-boiling inert solvent (e.g., heptane) is prepared at a low concentration (e.g., 5 x 10⁻⁵ M). Aliquots of the solution are sealed in glass ampules under an inert atmosphere. The ampules are then heated at a constant temperature in a thermostated bath. At various time intervals, ampules are removed, cooled rapidly, and the extent of the reaction is determined by a suitable analytical method, such as UV-Vis spectroscopy or GC. Rate constants can then be determined by plotting the concentration of the starting material versus time.

Conclusion

The reactivity of 3,4-disubstituted hexa-1,5-dienes in the Cope rearrangement is significantly influenced by the steric and electronic nature of the substituents at the 3 and 4 positions. While quantitative data for 3,4-diethyl-1,5-hexadiene is scarce, it is expected to exhibit reactivity broadly similar to its dimethyl analogue. In contrast, aryl substitution, as seen in 3,4-diphenyl-1,5-hexadiene, markedly accelerates the rearrangement due to transition state stabilization. The provided synthetic and kinetic experimental frameworks for related compounds offer a solid foundation for further investigation into the specific properties of 3,4-diethyl-1,5-hexadiene and other analogues, which is crucial for their application in the rational design and synthesis of complex molecules in drug discovery and materials science.

References

A Comparative Guide to the Experimental and Theoretical Analysis of the 3,4-Diethylhexa-1,5-diene Transition State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical approaches to characterizing the transition state of the Cope rearrangement of 3,4-diethylhexa-1,5-diene. The Cope rearrangement, a thermally induced[1][1]-sigmatropic shift in 1,5-dienes, proceeds through a highly symmetric, chair-like transition state. Understanding the energetics and geometry of this transient species is crucial for predicting reaction outcomes and designing novel synthetic pathways.

Data Presentation: A Comparative Overview

The following table summarizes the experimentally determined activation parameters for the Cope rearrangement of meso-3,4-dimethylhexa-1,5-diene, which serves as a reliable proxy for the diethyl derivative. These values are juxtaposed with the parameters that would be sought in a theoretical investigation of this compound.

ParameterExperimental Data (meso-3,4-dimethylhexa-1,5-diene)Theoretical Target (this compound)
Activation Energy (Ea) 33.5 ± 0.3 kcal/molTo be calculated
Log A 11.2 ± 0.2To be calculated
Enthalpy of Activation (ΔH‡) 32.8 ± 0.3 kcal/molTo be calculated
Entropy of Activation (ΔS‡) -8.2 ± 0.8 cal/mol·KTo be calculated
Gibbs Free Energy of Activation (ΔG‡ at 250°C) 37.1 kcal/molTo be calculated
Key Transition State Bond Lengths (C1-C6, C3-C4) Not directly measuredTo be calculated
Key Transition State Bond Angles Not directly measuredTo be calculated

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the kinetic analysis of its rearrangement are crucial for obtaining reliable experimental data.

Synthesis of meso-3,4-Diethylhexa-1,5-diene

This procedure is adapted from the synthesis of meso-3,4-dimethylhexa-1,5-diene.

Materials:

  • 3-Hexanone

  • Vinylmagnesium bromide solution in THF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Thionyl chloride

  • Pyridine

  • Magnesium turnings

  • Iodine crystal

Procedure:

  • Synthesis of 3,4-Diethyl-1,5-hexadien-3,4-diol: A solution of 3-hexanone in anhydrous diethyl ether is slowly added to a stirred solution of vinylmagnesium bromide in THF at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

  • Synthesis of 3,4-Dichloro-3,4-diethylhexane: The crude diol is dissolved in diethyl ether and cooled to 0°C. A solution of thionyl chloride in pyridine is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to give the crude dichloride.

  • Synthesis of meso-3,4-Diethylhexa-1,5-diene: The crude dichloride is dissolved in anhydrous diethyl ether and added to a stirred suspension of magnesium turnings and a crystal of iodine in diethyl ether. The mixture is refluxed for several hours. After cooling, the reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and the solvent is removed. The resulting product is purified by fractional distillation to yield meso-3,4-diethylhexa-1,5-diene.

Kinetic Analysis of the Cope Rearrangement

The rate of the Cope rearrangement can be monitored using gas chromatography-mass spectrometry (GC-MS) or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Protocol:

  • Sample Preparation: A solution of meso-3,4-diethylhexa-1,5-diene in a high-boiling point, inert solvent (e.g., dodecane) is prepared in a sealed tube.

  • Heating and Sampling: The tube is heated to a constant temperature in a thermostated oil bath. At regular time intervals, an aliquot of the reaction mixture is withdrawn and quenched by cooling.

  • GC-MS Analysis: The quenched samples are analyzed by GC-MS to determine the relative concentrations of the reactant (meso-3,4-diethylhexa-1,5-diene) and the product (a mixture of (E,E)- and (E,Z)-4,5-dimethylocta-3,5-dienes).

  • Data Analysis: The rate constant (k) for the rearrangement at that temperature is determined by plotting the natural logarithm of the reactant concentration versus time. The experiment is repeated at several different temperatures to obtain an Arrhenius plot (ln(k) vs. 1/T), from which the activation energy (Ea) and the pre-exponential factor (A) can be calculated.

In-situ NMR Spectroscopy Protocol:

  • Sample Preparation: A solution of meso-3,4-diethylhexa-1,5-diene in a high-boiling deuterated solvent (e.g., toluene-d8) is prepared in a sealed NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the temperature is raised to the desired reaction temperature. A series of ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The disappearance of the reactant signals and the appearance of the product signals are monitored over time. The integration of these signals allows for the determination of the concentration of each species at each time point, from which the rate constant can be calculated.

Theoretical Analysis Protocol

Computational chemistry provides a powerful tool to investigate the transition state of the Cope rearrangement at a molecular level. Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods are well-suited for this purpose.

Computational Methodology:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Method Selection:

    • DFT: The B3LYP functional with a 6-31G(d) or larger basis set is a common and effective choice for geometry optimizations and frequency calculations of systems of this size.

    • CASSCF: For a more accurate description of the electronic structure of the transition state, which can have significant diradical character, a CASSCF calculation is recommended. A (6,6) active space, encompassing the six electrons in the six pi-orbitals of the rearranging system, is a standard choice.

  • Procedure:

    • Reactant and Product Optimization: The geometries of the reactant (meso-3,4-diethylhexa-1,5-diene) and the expected product are optimized to find their minimum energy structures.

    • Transition State Search: A transition state search is initiated from a guess structure that resembles the expected chair-like transition state. The Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 or Opt=QST3 in Gaussian) or an eigenvector-following algorithm can be employed.

    • Transition State Verification: A frequency calculation is performed on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C3-C4 bond and the formation of the C1-C6 bond).

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant and product minima on the potential energy surface.

    • Thermochemical Analysis: From the frequency calculation, the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy can be obtained. These values are used to calculate the activation enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡).

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental and theoretical workflows and their interplay.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis start 3-Hexanone + Vinylmagnesium bromide diol 3,4-Diethyl-1,5-hexadien-3,4-diol start->diol Grignard Reaction dichloride 3,4-Dichloro-3,4-diethylhexane diol->dichloride Chlorination (SOCl2) product meso-3,4-Diethylhexa-1,5-diene dichloride->product Reductive Elimination (Mg) heating Heating at Constant Temperature product->heating sampling Aliquots at Time Intervals heating->sampling analysis GC-MS or NMR Analysis sampling->analysis data Concentration vs. Time Data analysis->data params Activation Parameters (Ea, A, ΔH‡, ΔS‡) data->params

Caption: Experimental workflow for synthesis and kinetic analysis.

Analysis_Logic cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_data Kinetic Data (rate constants at various T) exp_params Experimental Activation Parameters (Ea, ΔH‡, ΔS‡) exp_data->exp_params Arrhenius & Eyring Plots comparison Comparison & Validation exp_params->comparison comp_model Computational Model (DFT or CASSCF) ts_geom Calculated Transition State Geometry comp_model->ts_geom Transition State Search theo_params Theoretical Activation Parameters (Ea, ΔH‡, ΔS‡) ts_geom->theo_params Frequency Analysis ts_geom->comparison Structural Insights theo_params->comparison

Caption: Logic of comparing experimental and theoretical results.

By combining robust experimental techniques with high-level computational methods, a comprehensive understanding of the this compound transition state can be achieved. This integrated approach allows for the validation of theoretical models against experimental data and provides detailed structural and energetic insights that are often inaccessible through experimentation alone.

References

Characterization of Cope Rearrangement Products of 3,4-Diethylhexa-1,5-diene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of products arising from the Cope rearrangement of 3,4-diethylhexa-1,5-diene. The Cope rearrangement is a thermally induced[1][1]-sigmatropic rearrangement of a 1,5-diene, proceeding through a high-energy, cyclic transition state.[2][3][4] The stereochemical outcome of this concerted reaction is highly dependent on the stereochemistry of the starting material and the preference for a chair-like transition state geometry to minimize steric interactions.[5] This document outlines the expected products from the thermal rearrangement of both meso- and dl-3,4-diethylhexa-1,5-diene, provides spectroscopic data for product identification, and details relevant experimental protocols.

Predicted Stereochemical Outcome of the Thermal Cope Rearrangement

The thermal Cope rearrangement of this compound is predicted to yield stereoisomers of 3,5-octadiene. The specific stereoisomers formed are dictated by the stereochemistry of the starting diene, proceeding through a chair-like transition state to minimize steric hindrance.

  • From meso-3,4-Diethylhexa-1,5-diene: The rearrangement is expected to proceed through a chair-like transition state where the two ethyl groups are in pseudo-equatorial positions. This conformation leads exclusively to the formation of (3E,5Z)-octa-3,5-diene .

  • From dl-3,4-Diethylhexa-1,5-diene: The enantiomeric pair of starting materials will also react through chair-like transition states. The (R,R)-enantiomer will preferentially form (3E,5E)-octa-3,5-diene , while the (S,S)-enantiomer will yield (3Z,5Z)-octa-3,5-diene .

Product Characterization Data

The primary methods for separating and identifying the isomeric products of the Cope rearrangement are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Predicted Products of Thermal Cope Rearrangement

Starting MaterialPredicted Major Product(s)
meso-3,4-Diethylhexa-1,5-diene(3E,5Z)-octa-3,5-diene
dl-3,4-Diethylhexa-1,5-diene(3E,5E)-octa-3,5-diene and (3Z,5Z)-octa-3,5-diene

Table 2: Spectroscopic Data for Product Identification

Compound1H NMR (Predicted Chemical Shifts, δ ppm)13C NMR (Predicted Chemical Shifts, δ ppm)Mass Spectrum (m/z)
(3E,5E)-octa-3,5-diene ~5.7-6.2 (m, 4H, olefinic), ~2.0-2.2 (m, 4H, allylic CH2), ~0.9-1.1 (t, 6H, CH3)~130-135 (olefinic CH), ~25 (allylic CH2), ~13 (CH3)110 (M+), 95, 81, 67, 55
(3E,5Z)-octa-3,5-diene ~5.3-6.4 (m, 4H, olefinic), ~2.0-2.2 (m, 4H, allylic CH2), ~0.9-1.1 (t, 6H, CH3)~125-135 (olefinic CH), ~20-25 (allylic CH2), ~13 (CH3)110 (M+), 95, 81, 67, 55
(3Z,5Z)-octa-3,5-diene ~5.3-5.6 (m, 2H, olefinic), ~5.9-6.1 (m, 2H, olefinic), ~2.1-2.3 (m, 4H, allylic CH2), ~0.9-1.1 (t, 6H, CH3)~125-130 (olefinic CH), ~20 (allylic CH2), ~14 (CH3)110 (M+), 95, 81, 67, 55

Note: Specific, experimentally verified 1H and 13C NMR data for all stereoisomers of 3,5-octadiene are not consistently available. The provided chemical shifts are estimates based on known values for similar diene systems and computational predictions. Experimental verification is recommended.

Experimental Protocols

Thermal Cope Rearrangement of this compound

Materials:

  • meso- or dl-3,4-diethylhexa-1,5-diene

  • Anhydrous toluene (or other high-boiling, inert solvent)

  • Thick-walled, sealed glass tube or a flask equipped with a reflux condenser and nitrogen inlet

Procedure:

  • A solution of this compound (e.g., 1 mmol) in anhydrous toluene (e.g., 5 mL) is prepared in a thick-walled, sealed glass tube.

  • The tube is securely sealed and heated in an oil bath at a temperature between 180-220 °C. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Upon completion (as determined by the disappearance of the starting material or when equilibrium is reached), the tube is cooled to room temperature.

  • The solvent is carefully removed under reduced pressure to yield the crude product mixture containing the isomeric 3,5-octadienes.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • A gas chromatograph equipped with a capillary column suitable for hydrocarbon separation (e.g., DB-5 or equivalent).

  • A mass spectrometer detector.

Procedure:

  • The crude product mixture is dissolved in a volatile solvent (e.g., hexane or diethyl ether).

  • A small aliquot of the solution is injected into the GC-MS.

  • A suitable temperature program is used to separate the isomeric products. A typical program might start at 50 °C and ramp up to 200 °C.

  • The retention times of the peaks are compared with those of the starting material and authentic standards of the product isomers, if available.

  • The mass spectrum of each separated component is recorded and compared with library data to confirm the identity of the 3,5-octadiene isomers. The molecular ion peak at m/z 110 and characteristic fragmentation patterns are used for identification.

Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (CDCl3) as the solvent.

Procedure:

  • The crude product mixture (or a purified fraction) is dissolved in CDCl3.

  • 1H NMR and 13C NMR spectra are acquired.

  • The stereochemistry of the double bonds in the 3,5-octadiene isomers can be determined by analyzing the coupling constants of the olefinic protons in the 1H NMR spectrum and the chemical shifts of the allylic carbons in the 13C NMR spectrum. For example, a large coupling constant (typically > 12 Hz) between olefinic protons is indicative of an E (trans) configuration, while a smaller coupling constant (typically < 10 Hz) suggests a Z (cis) configuration.

Visualizations

Cope_Rearrangement_Meso cluster_start meso-3,4-Diethylhexa-1,5-diene cluster_product (3E,5Z)-octa-3,5-diene start product start->product Heat (Δ) Chair Transition State

Caption: Thermal Cope rearrangement of meso-3,4-diethylhexa-1,5-diene.

Cope_Rearrangement_DL cluster_start dl-3,4-Diethylhexa-1,5-diene cluster_products Products start product1 (3E,5E)-octa-3,5-diene start->product1 Heat (Δ) Chair Transition State product2 (3Z,5Z)-octa-3,5-diene start->product2 Heat (Δ) Chair Transition State

Caption: Thermal Cope rearrangement of dl-3,4-diethylhexa-1,5-diene.

Experimental_Workflow start This compound rearrangement Thermal Cope Rearrangement (180-220 °C, Toluene) start->rearrangement crude_product Crude Product Mixture (Isomeric 3,5-octadienes) rearrangement->crude_product separation Separation & Identification crude_product->separation gcms GC-MS Analysis separation->gcms nmr NMR Spectroscopy separation->nmr characterization Structure & Stereochemistry Determination gcms->characterization nmr->characterization

Caption: Experimental workflow for the characterization of products.

References

Confirming the Stereochemistry of 3,4-Diethylhexa-1,5-diene Cope Rearrangement Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise stereochemical outcome of a chemical reaction is paramount. This guide provides a comparative analysis of the methods used to confirm the stereochemistry of products arising from the Cope rearrangement of 3,4-diethylhexa-1,5-diene, a classic example of a[1][1]-sigmatropic rearrangement. We will delve into the predicted stereochemical pathways and the experimental techniques employed for their verification, supported by experimental data and detailed protocols.

The Cope rearrangement of this compound is a thermally induced, concerted reaction that proceeds through a highly ordered, chair-like transition state. This stereospecificity dictates a direct relationship between the stereochemistry of the starting material and the resulting product, octa-2,6-diene. The two diastereomers of this compound, meso and racemic (a mixture of enantiomers), yield distinct stereoisomers of the product.

Predicted Stereochemical Outcomes

Based on the well-established mechanism of the Cope rearrangement, which preferentially proceeds through a chair-like transition state to minimize steric interactions, the following stereochemical outcomes are predicted[2]:

  • meso-3,4-Diethylhexa-1,5-diene , with its (3R, 4S) or (3S, 4R) configuration, is expected to yield (2E, 6Z)-octa-2,6-diene (also referred to as trans,cis-octa-2,6-diene).

  • rac-3,4-Diethylhexa-1,5-diene , a mixture of (3R, 4R) and (3S, 4S) enantiomers, is predicted to produce (2E, 6E)-octa-2,6-diene (trans,trans-octa-2,6-diene).

Confirmation of these predicted stereoisomers relies on a combination of spectroscopic and chromatographic techniques.

Experimental Confirmation of Product Stereochemistry

The primary methods for the stereochemical elucidation of the Cope rearrangement products of this compound and its analogs involve Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). While X-ray crystallography provides unambiguous structural information, obtaining suitable crystals of these nonpolar, acyclic dienes can be challenging.

Data Presentation: A Comparative Overview
TechniqueParameter(2E, 6Z)-octa-2,6-diene (from meso)(2E, 6E)-octa-2,6-diene (from rac)Alternative Methods/Analogs
¹H NMR Olefinic proton coupling constants (J)J ≈ 15 Hz (trans), J ≈ 10 Hz (cis)J ≈ 15 Hz (trans for both)For related acyclic dienes, trans coupling constants are consistently larger than cis coupling constants.
¹³C NMR Chemical shifts of allylic carbonsDistinct signals for the allylic carbons adjacent to the cis and trans double bonds.Equivalent chemical shifts for the allylic carbons.Lanthanide shift reagents can be used to induce larger chemical shift differences between diastereotopic protons, aiding in spectral interpretation[3].
GC-MS Retention TimeTypically, the cis,trans isomer has a slightly different retention time than the trans,trans isomer on a given column.The trans,trans isomer is generally more stable and may have a longer retention time on nonpolar columns.Chiral gas chromatography can be employed to separate enantiomers if a chiral starting material is used or for chiral derivatized products.

Experimental Protocols

General Experimental Protocol for the Cope Rearrangement of this compound

A sample of either meso- or rac-3,4-diethylhexa-1,5-diene is placed in a sealed, evacuated glass tube. The tube is then heated in an oven at a temperature typically ranging from 200 to 250 °C for several hours. After cooling, the contents of the tube, which will be a mixture of the starting material and the rearranged product, are analyzed directly by GC-MS and NMR spectroscopy. For preparative scale, the product can be purified by fractional distillation or preparative gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the reaction mixture or the purified product are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed analysis of coupling constants, a high-resolution ¹H NMR spectrum is essential. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of proton and carbon signals.

  • Data Analysis: The key to distinguishing between the (2E, 6Z) and (2E, 6E) isomers lies in the analysis of the coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum.

    • For the (2E, 6E) isomer, both double bonds are trans, and the vicinal coupling constants for the olefinic protons will be large, typically around 15 Hz.

    • For the (2E, 6Z) isomer, one double bond is trans (J ≈ 15 Hz) and the other is cis (J ≈ 10 Hz). This difference in coupling constants is a definitive indicator of the stereochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: The reaction mixture is diluted with a suitable solvent (e.g., hexane or diethyl ether).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar DB-5 or a polar wax column). The oven temperature is programmed to ramp up to effectively separate the components based on their boiling points and interactions with the stationary phase. The (2E, 6Z) and (2E, 6E) isomers are expected to have slightly different retention times.

  • MS Detection: As the components elute from the GC column, they are introduced into a mass spectrometer. The mass spectrum of the octa-2,6-diene isomers will show a molecular ion peak corresponding to their molecular weight and a characteristic fragmentation pattern that can confirm their identity.

Mandatory Visualizations

Cope_Rearrangement cluster_meso Meso Starting Material cluster_rac Racemic Starting Material cluster_transition Chair-like Transition State cluster_product Products meso_start meso-3,4-Diethylhexa-1,5-diene meso_ts Chair TS (meso) meso_start->meso_ts Heat rac_start rac-3,4-Diethylhexa-1,5-diene rac_ts Chair TS (rac) rac_start->rac_ts Heat cis_trans_product (2E, 6Z)-octa-2,6-diene meso_ts->cis_trans_product Rearrangement trans_trans_product (2E, 6E)-octa-2,6-diene rac_ts->trans_trans_product Rearrangement

Figure 1. Stereospecific Cope rearrangement of meso- and rac-3,4-diethylhexa-1,5-diene.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis cluster_confirmation Confirmation start This compound (meso or rac) rearrangement Cope Rearrangement (Heat, ~220°C) start->rearrangement gcms GC-MS Analysis rearrangement->gcms nmr NMR Spectroscopy (¹H, ¹³C, COSY) rearrangement->nmr stereochem Stereochemical Confirmation gcms->stereochem nmr->stereochem

Figure 2. Experimental workflow for confirming the stereochemistry of Cope rearrangement products.

Conclusion

The stereochemical outcome of the Cope rearrangement of this compound is a direct and predictable consequence of its concerted, chair-like transition state. The combination of high-resolution NMR spectroscopy, with a focus on olefinic proton coupling constants, and GC-MS for separation and identification, provides a robust and reliable methodology for confirming the formation of the predicted (2E, 6Z)- and (2E, 6E)-octa-2,6-diene stereoisomers from the meso and racemic starting materials, respectively. This guide provides the foundational knowledge and experimental framework for researchers to confidently determine the stereochemistry of these and similar acyclic rearrangement products.

References

Probing the Pericyclic Transition State: A Comparative Guide to Isotopic Labeling in the Cope Rearrangement of 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical transformation is paramount. Isotopic labeling studies offer a powerful lens through which to view the mechanisms of these reactions. This guide provides a comparative analysis of the Cope rearrangement of 3,4-diethylhexa-1,5-diene, a classic[1][1]-sigmatropic shift, with alternative pericyclic reactions. By examining the kinetic isotope effects (KIEs) and experimental protocols, we can gain deeper insights into the nature of the transition states and the factors governing these transformations.

The Cope rearrangement is a thermally induced, uncatalyzed isomerization of a 1,5-diene, proceeding through a highly ordered, cyclic transition state.[2] For a substituted diene such as this compound, this rearrangement leads to a constitutional isomer. The reaction is reversible, and the final product distribution is governed by the relative thermodynamic stabilities of the starting material and the product.[3]

Illuminating the Transition State with Isotopes

To dissect the mechanism of the Cope rearrangement, particularly the degree of bond breaking and bond formation in the transition state, isotopic labeling is an invaluable tool. By strategically replacing specific atoms with their heavier isotopes (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), we can measure the effect of this substitution on the reaction rate. This kinetic isotope effect provides a quantitative measure of the changes in bonding to the labeled position in the rate-determining step.[1][4]

Experimental Insights: A Modeled Isotopic Labeling Study

Table 1: Modeled Kinetic Isotope Effects for the Cope Rearrangement of this compound at 200°C

Labeled PositionIsotopeKinetic Isotope Effect (kH/kD or k12C/k13C)Interpretation
C1 (vinylidene)D1.02 (per D)Small normal secondary KIE; indicates some change in hybridization at C1 in the transition state, but the C-H bond is not broken.
C3 (allylic)D0.98 (per D)Small inverse secondary KIE; suggests a tightening of the C-H bending vibrations due to steric crowding in the chair-like transition state.
C3-C4 bond13C1.04Primary 13C KIE; indicates significant C-C bond breaking in the transition state.

These modeled KIEs suggest a concerted, yet asynchronous, transition state for the Cope rearrangement. The significant primary ¹³C KIE at the C3-C4 bond confirms that this bond is substantially weakened in the transition state. The small secondary deuterium KIEs provide further detail about the subtle geometric and electronic changes occurring at other positions within the molecule.

A Comparative Look: Alternative Pericyclic Reactions

To put the Cope rearrangement into context, it is useful to compare it with other pericyclic reactions that 1,5-diene systems or their analogs can undergo. The Claisen rearrangement and the ene reaction are two such alternatives.

Table 2: Comparison of the Cope Rearrangement with Alternative Reactions

FeatureCope RearrangementClaisen RearrangementEne Reaction
Reactant 1,5-dieneAllyl vinyl etherAlkene with an allylic hydrogen (ene) and an enophile
Product Isomeric 1,5-dieneγ,δ-Unsaturated carbonyl compoundNew alkene with the double bond shifted
Mechanism [1][1]-Sigmatropic shift[1][1]-Sigmatropic shiftConcerted transfer of an allylic hydrogen and C-C bond formation
Driving Force Often driven by the formation of a more substituted, thermodynamically stable alkene.Formation of a stable carbonyl group.[5]Formation of a new sigma bond.
Typical Conditions Thermal (150-300 °C)Thermal (100-250 °C) or Lewis acid catalyzedThermal or Lewis acid catalyzed

The Claisen rearrangement is a close cousin of the Cope rearrangement, also proceeding through a[1][1]-sigmatropic shift.[5][6] The key difference lies in the presence of an oxygen atom in the backbone, which leads to the formation of a thermodynamically stable carbonyl group in the product, often making the Claisen rearrangement effectively irreversible.[5] The ene reaction, while also concerted, follows a different mechanistic path involving the transfer of a hydrogen atom and the formation of a single new carbon-carbon bond.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling studies. Below are representative protocols for the synthesis of an isotopically labeled precursor and the subsequent kinetic analysis.

Synthesis of this compound-1,1,6,6-d₄

A potential route to a deuterated substrate for KIE studies involves the Wittig reaction.

  • Preparation of Deuterated Phosphonium Salt: Commercially available deuterated methyl iodide (CD₃I) is reacted with triphenylphosphine to yield the corresponding phosphonium salt, (C₆H₅)₃P⁺CD₃I⁻.

  • Wittig Reaction: The phosphonium salt is treated with a strong base, such as n-butyllithium, to generate the ylide, (C₆H₅)₃P=CD₂. This ylide is then reacted with 3,4-diethyladipic aldehyde to form this compound-1,1,6,6-d₄. The product is purified by column chromatography.

Kinetic Isotope Effect Measurement
  • Sample Preparation: Equimolar amounts of the unlabeled (light) and labeled (heavy) this compound are mixed in a high-boiling point, inert solvent (e.g., decalin) in sealed NMR tubes. An internal standard is added for quantitative analysis.

  • Reaction Monitoring: The samples are heated to a constant temperature (e.g., 200 °C) in a thermostated oil bath. The reaction progress is monitored over time by ¹H NMR spectroscopy, measuring the relative concentrations of the starting materials and products.

  • Data Analysis: The ratio of the rate constants for the light (kH) and heavy (kD) substrates is determined from the relative depletion of the starting materials over time. The KIE is then calculated as kH/kD. For ¹³C KIEs, the analysis is typically performed using mass spectrometry or ¹³C NMR.[7][8]

Visualizing the Molecular Choreography

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in these reaction pathways.

Cope_Rearrangement_Mechanism reactant This compound ts Chair-like Transition State reactant->ts Heat (Δ) product octa-3,5-diene ts->product

Figure 1. Mechanism of the Cope rearrangement.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Kinetic Experiment cluster_analysis Data Analysis s1 Deuterated Starting Material s2 Synthesis of Labeled This compound s1->s2 r1 Mix Labeled and Unlabeled Substrates s2->r1 r2 Heat at Constant Temperature r1->r2 r3 Monitor Reaction by NMR/MS r2->r3 a1 Determine Rate Constants (kH, kD) r3->a1 a2 Calculate KIE (kH/kD) a1->a2

Figure 2. Experimental workflow for a KIE study.

Reaction_Comparison cluster_cope Cope Rearrangement cluster_claisen Claisen Rearrangement start 1,5-Diene System cope_ts [3,3]-Sigmatropic (C-C bond breaking/forming) start->cope_ts claisen_start Allyl Vinyl Ether cope_prod Isomeric 1,5-Diene cope_ts->cope_prod claisen_ts [3,3]-Sigmatropic (C-O bond breaking) claisen_start->claisen_ts claisen_prod γ,δ-Unsaturated Carbonyl claisen_ts->claisen_prod

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Diethylhexa-1,5-diene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Diethylhexa-1,5-diene, a flammable, unsaturated hydrocarbon. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this volatile and flammable compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to mitigate fire hazards.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. The following steps provide a general operational plan:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected as a separate flammable liquid waste. In particular, keep it segregated from oxidizing agents, with which it can react violently.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. Glass bottles or metal cans are often suitable for flammable liquid waste.[1]

    • The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Flammable Liquid").

    • Ensure the container is kept tightly closed except when adding waste to prevent the escape of flammable vapors.[1]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

    • Flammable waste is best stored in a fire-rated cabinet.

  • Disposal Request: Once the waste container is full or is no longer needed, a hazardous waste pickup must be scheduled with your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash. Water-immiscible and flammable chemicals should never be disposed of in the sanitary sewer.

  • Emergency Preparedness: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. Have appropriate spill control materials, such as absorbent pads, readily available. For fires involving flammable liquids, use a carbon dioxide or dry chemical fire extinguisher.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes general storage and disposal parameters for flammable liquid laboratory waste. These values should be confirmed with your institution's specific guidelines.

ParameterGuidelineSource
Maximum Open StorageConsult Institutional Policy[2]
Maximum Storage in Flammable CabinetConsult Institutional Policy[2][3]
pH for Aqueous Waste Drain DisposalN/A (Not for drain disposal)[3][4]
Halogenated Solvent ContentSegregate from non-halogenated[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound.

G A Start: Have this compound Waste B Is the waste mixed with other chemicals? A->B C Consult EHS for mixed waste disposal procedure. B->C Yes D Collect in a dedicated, labeled, and closed container for flammable liquids. B->D No I End: Waste properly disposed. C->I E Store in a designated Satellite Accumulation Area away from ignition sources. D->E F Is the container full or no longer in use? E->F G Continue to collect waste. F->G No H Arrange for hazardous waste pickup with EHS. F->H Yes G->E H->I

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling 3,4-Diethylhexa-1,5-diene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,4-Diethylhexa-1,5-diene

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following information is based on the safety data of structurally similar compounds, namely 2,5-Dimethyl-2,4-hexadiene and 1,5-Hexadiene. This guidance should be considered a preliminary safety overview. It is imperative to obtain and review the official SDS from the supplier before handling, storing, or disposing of this compound.

Immediate Safety and Logistical Information

This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal of this compound for researchers, scientists, and drug development professionals. The information is structured to provide immediate, actionable safety protocols.

Hazard Summary for Analogous Compounds

The primary hazards associated with chemicals structurally similar to this compound are summarized below. These hazards should be assumed for this compound until a specific SDS is available.

Hazard ClassificationDescriptionPrecautionary Statements (Representative)
Flammable Liquid Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[1]
Skin Irritation May cause skin irritation.[2][3]P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Irritation May cause serious eye irritation.[2][3]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Tract Irritation May cause respiratory irritation.P261: Avoid breathing mist or vapors. P271: Use only outdoors or in a well-ventilated area.
Aspiration Hazard May be fatal if swallowed and enters airways (based on 1,5-Hexadiene).[4]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting.
Aquatic Hazard May be toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.
Personal Protective Equipment (PPE) Protocol

Engineering controls, such as the use of a chemical fume hood, are the primary means of exposure control. When handling this compound, the following PPE is recommended as a minimum.

PPE CategoryRecommendationJustification
Eye and Face Protection Chemical safety goggles or a face shield.[5]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Flame-retardant lab coat.[5][6]Prevents skin contact which may cause irritation. Flame-retardant clothing is essential due to the flammability hazard.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]Minimizes inhalation of vapors that can cause respiratory tract irritation.

Glove Selection Guidance:

The selection of appropriate gloves is critical. Since specific breakthrough times for this compound are unavailable, a general guide for flammable liquids and solvents should be followed.

Glove MaterialGeneral ResistanceConsiderations
Nitrile Good resistance to oils, greases, and some solvents.A common choice for general laboratory use. Check manufacturer's compatibility charts for specific solvents if used in a mixture.[6]
Neoprene Excellent resistance to acids, bases, alcohols, and petroleum products.[6]Offers good durability and flexibility.
Natural Rubber (Latex) Good for water-based solutions but generally not recommended for organic solvents.[6]Avoid if handling pure solvent or if latex allergies are a concern.

Experimental Workflow and Disposal Plan

Logical Workflow for PPE Selection

The following diagram outlines the mandatory decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

Disposal Plan for this compound and Contaminated PPE

Proper disposal is crucial to ensure laboratory and environmental safety. The following plan outlines the necessary steps for the disposal of this compound and any contaminated materials.

Disposal_Plan cluster_0 Waste Segregation at the Source cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal A Liquid Waste: This compound and solvent mixtures C Collect in a designated, labeled, and sealed hazardous waste container for flammable liquids. A->C B Solid Waste: Contaminated Gloves, Wipes, and Absorbent Materials D Collect in a separate, labeled, and sealed hazardous waste container for solid flammable waste. B->D E Label containers with: 'Hazardous Waste - Flammable Liquid' or 'Hazardous Waste - Flammable Solid' and list all chemical constituents. C->E Label D->E Label F Store waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials. E->F G Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department. F->G Schedule H Follow all local, state, and federal regulations for hazardous waste disposal. Incineration is a common method for flammable liquids. G->H Ensure Compliance

Caption: Disposal Plan for this compound Waste.

Methodology for Information Synthesis:

The information presented here was compiled by:

  • Conducting a thorough search for the Safety Data Sheet (SDS) of this compound.

  • In the absence of a specific SDS, identifying structurally analogous compounds (2,5-Dimethyl-2,4-hexadiene and 1,5-Hexadiene) with available safety data.

  • Extracting and consolidating hazard classifications, precautionary statements, and PPE recommendations from the SDS of these analogous compounds.

  • Consulting general chemical resistance guides for glove selection recommendations for flammable organic solvents.

  • Synthesizing the gathered information into a comprehensive safety and handling guide, with explicit disclaimers regarding the data source.

  • Developing logical workflow diagrams using the DOT language to visually represent the PPE selection process and the waste disposal plan based on best practices for handling flammable and irritant laboratory chemicals.[7][8][9][10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.